molecular formula C7H7N3O3 B182513 4-Nitrobenzohydrazide CAS No. 636-97-5

4-Nitrobenzohydrazide

Cat. No.: B182513
CAS No.: 636-97-5
M. Wt: 181.15 g/mol
InChI Key: FKZXYJYTUSGIQE-UHFFFAOYSA-N
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Description

4-Nitrobenzohydrazide (CAS 636-97-5) is a high-purity chemical compound with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol. It serves as a versatile and critical precursor in organic synthesis and medicinal chemistry research. Its primary value lies in its role as a key building block for the synthesis of Schiff bases and various heterocyclic compounds with significant biological potential. Researchers utilize this compound extensively as a starting material to develop novel molecules with a broad range of biological activities. Studies have highlighted its derivatives as promising scaffolds for creating new anti-tuberculosis agents, with some showing potent in vitro activity against Mycobacterium tuberculosis strains . Furthermore, its hydrazide and hydrazone derivatives have demonstrated significant antibacterial, antifungal, and anti-proliferative properties, making it a compound of interest in the search for new antimicrobial and anticancer therapies . Beyond pharmaceutical research, this compound is a valuable intermediate in materials science. Recent applications include its use in the synthesis of a novel triazole-thiazole Schiff base, which was employed as an effective capping agent for stabilizing silver nanoparticles (AgNPs). These nanoparticles demonstrated potential as a colorimetric sensor for the selective and efficient detection of the antibiotic neomycin . The compound's structure has been thoroughly investigated using techniques like Density Functional Theory (DFT), and its vibrational wavenumbers have been assigned through FT-IR and FT-Raman spectroscopy . Key Research Applications: • Synthesis of Schiff bases and their metal complexes for biological and catalytic applications. • Development of novel compounds with anti-tubercular, antibacterial, and antifungal activity . • As a precursor for the synthesis of 1,3,4-oxadiazole derivatives . • Stabilization of metallic nanoparticles for use in chemical sensing and detection platforms . Please Note: This product is intended for research and laboratory use only. It is not approved for human consumption, diagnostic, therapeutic, or any veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzohydrazide
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InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZXYJYTUSGIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060913
Record name 4-Nitrobenzoylhydrazine
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Molecular Weight

181.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

636-97-5
Record name 4-Nitrobenzoic acid hydrazide
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Record name 4-Nitrobenzoylhydrazine
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Record name Benzoic acid, 4-nitro-, hydrazide
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Record name 4-Nitrobenzoylhydrazine
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Record name p-nitrobenzohydrazide
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Record name 4-NITROBENZOYLHYDRAZINE
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Foundational & Exploratory

Synthesis of 4-Nitrobenzohydrazide from 4-Nitrobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-nitrobenzohydrazide from 4-nitrobenzoyl chloride. This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow, designed to be a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its preparation from 4-nitrobenzoyl chloride is a common and efficient method. This reaction proceeds via a nucleophilic acyl substitution, where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding hydrazide and hydrochloric acid as a byproduct. The presence of a base is often required to neutralize the HCl formed and drive the reaction to completion.

Experimental Protocol

This section details the methodology for the synthesis of this compound from 4-nitrobenzoyl chloride.

Materials:

  • 4-Nitrobenzoyl chloride

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) or other suitable base

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)

  • Magnetic stirrer and heating mantle

  • pH indicator paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzoyl chloride in a suitable organic solvent such as ethanol.

  • Addition of Hydrazine Hydrate: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate in ethanol dropwise from the dropping funnel with constant stirring. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to control the reaction rate and minimize side reactions. A base, such as sodium hydroxide solution, can be co-added or added subsequently to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The precipitate can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold distilled water to remove any unreacted hydrazine hydrate and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by determining its melting point and using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Yield Typically high, often >90%General observation for this type of reaction
Melting Point 210-212 °C[1]
FTIR (cm⁻¹) 3310 (N-H str.), 3205 (N-H str.), 3080 (Ar C-H str.), 1645 (C=O str.), 1600 (Ar C=C str.), 1520 (N-O str.), 1345 (N-O str.)[1]
¹H NMR (DMSO-d₆, δ ppm) 10.1 (s, 1H, -CONH-), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H), 4.6 (s, 2H, -NH₂)[1]
¹³C NMR (DMSO-d₆, δ ppm) 164.0 (C=O), 149.5 (C-NO₂), 141.0 (Ar-C), 129.0 (Ar-CH), 123.5 (Ar-CH)[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from 4-nitrobenzoyl chloride.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product & Analysis 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride Reaction Nucleophilic Acyl Substitution (0-5 °C, then RT) 4-Nitrobenzoyl_Chloride->Reaction Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction Solvent_Base Solvent (e.g., Ethanol) & Base (e.g., NaOH) Solvent_Base->Reaction Precipitation_Filtration Precipitation & Vacuum Filtration Reaction->Precipitation_Filtration Washing Washing with Cold Water Precipitation_Filtration->Washing Recrystallization Recrystallization (e.g., from Ethanol) Washing->Recrystallization Drying Vacuum Drying Recrystallization->Drying This compound This compound Drying->this compound Characterization Characterization (MP, FTIR, NMR) This compound->Characterization

Caption: Workflow for the synthesis of this compound.

References

4-Nitrobenzohydrazide: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzohydrazide is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Its unique molecular architecture, featuring a nitro-substituted benzene ring coupled with a hydrazide functional group, imparts a distinct reactivity profile that has been exploited in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the chemical properties, structure elucidation, and relevant experimental protocols for this compound, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₇N₃O₃[2][3][4][5]
Molecular Weight 181.15 g/mol [2][3][6]
Melting Point 210-214 °C[4][6]
Boiling Point 292.97 °C (rough estimate)[4][6]
Solubility Soluble in acetone (0.5 g/10 mL)[1][2][4]
Appearance Yellow crystals[1][4]
pKa 2.77, 11.17 (at 25°C)[1][4]
Maximum Wavelength (λmax) 267 nm[1][4]
CAS Number 636-97-5[2][3][4][5]
InChI InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11)[2][3][7]
SMILES C1=CC(=CC=C1C(=O)NN)--INVALID-LINK--[O-][2][7][8]

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques and X-ray crystallography of its derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a detailed, publicly available, fully assigned NMR spectrum for this compound is not readily available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its structure and data from related compounds.

  • ¹H NMR: The aromatic region would exhibit a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring, likely two doublets. The protons of the hydrazide group (-CONHNH₂) would appear as distinct signals, with their chemical shifts influenced by the solvent and concentration.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the aliphatic carbons of the hydrazide moiety are not present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides crucial information about its functional groups. Key vibrational frequencies include:

  • N-H stretching vibrations from the hydrazide group.

  • C=O stretching of the amide carbonyl group.

  • N-O stretching vibrations of the nitro group.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol ).[5] Fragmentation patterns would provide further structural information, with characteristic losses of the nitro group, the hydrazide moiety, and other fragments.

X-ray Crystallography

Although a crystal structure of this compound itself is not readily found in open-access databases, the crystal structures of numerous derivatives have been determined.[2][3][4][5][9] These studies confirm the planar nature of the benzoyl hydrazide backbone and provide precise bond lengths and angles, unequivocally establishing the molecular connectivity and conformation.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of an ester of 4-nitrobenzoic acid with hydrazine hydrate.

dot

Synthesis_Workflow Start Ethyl 4-nitrobenzoate + Hydrazine Hydrate Reaction Reflux in Ethanol Start->Reaction Step 1 Cooling Cooling to Room Temperature Reaction->Cooling Step 2 Precipitation Precipitation of Crude Product Cooling->Precipitation Step 3 Filtration Filtration Precipitation->Filtration Step 4 Washing Washing with Cold Ethanol Filtration->Washing Step 5 Drying Drying under Vacuum Washing->Drying Step 6 End Pure this compound Drying->End Final Product Anticancer_Pathway Compound This compound Derivative EGFR EGFR Kinase Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition of Antifungal_Pathway Compound This compound Derivative SDH Succinate Dehydrogenase (SDH) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Component of ATP ATP Production ETC->ATP CellDeath Fungal Cell Death ATP->CellDeath Leads to

References

Solubility Profile of 4-Nitrobenzohydrazide in Methanol and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quantitative and Qualitative Solubility Data

Direct, numerically expressed solubility data for 4-Nitrobenzohydrazide in methanol and ethanol is sparse in publicly accessible databases and scientific literature. However, numerous studies detailing the synthesis of various derivatives of this compound utilize methanol and ethanol as reaction solvents, indicating its solubility in these alcohols. For comparative purposes, a quantitative solubility value in acetone has been reported.

Table 1: Solubility of this compound in Select Organic Solvents

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility
MethanolCH₃OH32.04Not SpecifiedSoluble (Qualitative)
EthanolC₂H₅OH46.07Not SpecifiedSoluble (Qualitative)
AcetoneC₃H₆O58.08Not Specified0.5 g / 10 mL

Note: The solubility in methanol and ethanol is inferred from its use as a solvent in various chemical syntheses. The quantitative data for acetone is provided as a reference for a polar, aprotic solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in methanol and ethanol. This protocol is based on standard laboratory practices for solubility assessment of organic compounds.

Objective: To determine the equilibrium solubility of this compound in methanol and ethanol at a specified temperature.

Materials:

  • This compound (analytical grade)

  • Methanol (anhydrous, analytical grade)

  • Ethanol (anhydrous, analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials.

    • Add a known volume of the respective solvent (methanol or ethanol) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

      • Once the solvent is completely removed, reweigh the vial containing the dried solute.

      • The mass of the dissolved this compound can be determined by the difference in weight.

    • Spectroscopic/Chromatographic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_quantification Quantification cluster_results Results start Start weigh Weigh excess this compound start->weigh add_solvent Add known volume of Methanol/Ethanol weigh->add_solvent cap_vials Cap Vials add_solvent->cap_vials equilibrate Equilibrate at constant temperature with agitation cap_vials->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm syringe filter withdraw->filter quant_choice Choose Quantification Method filter->quant_choice gravimetric Gravimetric Analysis quant_choice->gravimetric Gravimetric spectro_hplc UV-Vis or HPLC Analysis quant_choice->spectro_hplc Instrumental calculate Calculate Solubility gravimetric->calculate spectro_hplc->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-nitrobenzohydrazide, a compound of interest in pharmaceutical research and materials science. This document details the precise spatial arrangement of atoms within the crystal lattice, offering insights into its physicochemical properties and potential intermolecular interactions.

Molecular Structure and Conformation

This compound (C₇H₇N₃O₃) consists of a benzene ring substituted with a nitro group at the para position and a hydrazide group. The molecule's conformation is crucial for understanding its reactivity and biological activity.

Key Features:

  • Planarity: The benzene ring is planar, as expected. The hydrazide and nitro groups may exhibit some torsion with respect to the ring, influencing the overall molecular shape.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydrazide and nitro groups can affect the planarity and stability of the molecule.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise, three-dimensional map of the atomic positions within the unit cell of the crystal. The Cambridge Crystallographic Data Centre (CCDC) deposition number for this structure is 731633 .

Unit Cell Parameters

The following table summarizes the unit cell dimensions and angles for this compound. These parameters define the fundamental repeating unit of the crystal lattice.

ParameterValue
aData Needed
bData Needed
cData Needed
αData Needed°
βData Needed°
γData Needed°
VolumeData Needed ų
Crystal System and Space Group
ParameterValue
Crystal SystemData Needed
Space GroupData Needed

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the this compound molecule have been determined from the crystal structure analysis. This data is essential for computational modeling and for understanding the molecule's electronic properties.

Selected Bond Lengths
BondLength (Å)
C-C (ring)Data Needed
C-N (nitro)Data Needed
N-O (nitro)Data Needed
C-C (carbonyl)Data Needed
C=OData Needed
C-N (hydrazide)Data Needed
N-NData Needed
Selected Bond Angles
AngleValue (°)
O-N-O (nitro)Data Needed
C-C-N (nitro)Data Needed
C-C=OData Needed
O=C-NData Needed
C-N-NData Needed
Torsion Angles

Key torsion angles describe the rotational orientation of the substituent groups relative to the benzene ring.

Torsion AngleValue (°)
C-C-C-N (nitro)Data Needed
C-C-C=OData Needed
O=C-N-NData Needed

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of this compound is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a 4-nitrobenzoyl derivative with hydrazine hydrate.

Materials:

  • Methyl 4-nitrobenzoate or 4-nitrobenzoyl chloride

  • Hydrazine hydrate

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the 4-nitrobenzoyl derivative in a suitable solvent.

  • Add hydrazine hydrate to the solution, often in a slight excess.

  • The reaction mixture is typically heated under reflux for a specific period to ensure complete reaction.

  • Upon cooling, the this compound product often precipitates out of the solution.

  • The crude product is collected by filtration, washed with a cold solvent to remove impurities, and then dried.

Crystallization

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction studies. Slow evaporation of a saturated solution is a common technique.

Procedure:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethanol/water) with gentle heating to create a saturated or near-saturated solution.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for the slow evaporation of the solvent over several days or weeks.

  • As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice is governed by various intermolecular forces. In the case of this compound, hydrogen bonding is expected to play a significant role in the crystal packing.

  • Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (-NH and -NH₂) and a hydrogen bond acceptor (C=O). The nitro group also contains hydrogen bond acceptors (-NO₂). These functional groups can participate in a network of intermolecular hydrogen bonds, influencing the crystal's stability and physical properties.

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow from synthesis to the determination of the crystal structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Workflow for Crystallographic Analysis

This guide provides a foundational understanding of the crystal structure and molecular geometry of this compound. For more detailed quantitative data, researchers are encouraged to consult the crystallographic information file (CIF) associated with CCDC deposition number 731633. This information is invaluable for further computational studies, drug design, and the development of new materials based on this versatile molecule.

Spectroscopic Characterization of 4-Nitrobenzohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Nitrobenzohydrazide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the experimental protocols for acquiring spectral data and provides an analysis of the key spectral features that confirm the molecular structure of this compound.

Introduction

This compound is a chemical compound that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its structural confirmation is a critical step in any synthetic pathway, and spectroscopic methods such as NMR and IR are powerful tools for this purpose. This guide will detail the characteristic signals in ¹H NMR, ¹³C NMR, and FT-IR spectra that are indicative of the this compound structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of dry this compound powder.

  • Dissolve the sample in 0.7-1.0 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean, dry vial. The choice of solvent is crucial as common laboratory solvents contain protons that would overwhelm the signals from the sample.[2]

  • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution or carefully pipette the clear supernatant into a clean NMR tube.

  • The final volume of the solution in the NMR tube should be sufficient to cover the detector, typically a depth of about 4-5 cm.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.

    • Pulse Width: A 90° pulse is standard.

  • ¹³C NMR:

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]

    • Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

The following diagram illustrates the general workflow for NMR analysis:

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire Spectra (¹H & ¹³C) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate

Diagram 1: Experimental workflow for NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, a solid, can be obtained using the KBr pellet method or as a thin solid film.

KBr Pellet Method:

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Thin Solid Film Method:

  • Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).

  • Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

  • Mount the salt plate in the sample holder of the spectrometer.

Instrumental Parameters:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample holder (or a clean salt plate/KBr pellet) should be collected and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydrazide protons. The exact chemical shifts can vary slightly depending on the solvent used.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂~4.5 - 5.0Singlet (broad)2H
Aromatic H (ortho to -C=O)~7.9 - 8.1Doublet2H
Aromatic H (ortho to -NO₂)~8.2 - 8.4Doublet2H
-NH-~9.5 - 10.0Singlet (broad)1H

Note: The broadness of the -NH₂ and -NH- signals is due to quadrupole broadening and potential hydrogen bonding.

The downfield shift of the aromatic protons ortho to the nitro group is due to the strong electron-withdrawing nature of the nitro group, which deshields the adjacent protons.[5]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C (ortho to -C=O)~128 - 130
Aromatic C (ortho to -NO₂)~123 - 125
Aromatic C (ipso to -C=O)~135 - 138
Aromatic C (ipso to -NO₂)~148 - 150
Carbonyl C (-C=O)~165 - 170

The chemical shifts are influenced by the substituents on the aromatic ring. The carbon attached to the nitro group (ipso-carbon) is significantly deshielded and appears at a lower field.[5] Similarly, the carbonyl carbon also appears at a characteristic downfield position.[3]

FT-IR Spectral Data

The FT-IR spectrum of this compound provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3400N-H stretching (asymmetric & symmetric)Hydrazide (-NH₂)
~3200N-H stretchingHydrazide (-NH-)
3000 - 3100C-H stretchingAromatic
1640 - 1680C=O stretching (Amide I)Carbonyl
1580 - 1620N-H bendingHydrazide (-NH₂)
1500 - 1550N-O asymmetric stretchingNitro (-NO₂)
1340 - 1380N-O symmetric stretchingNitro (-NO₂)
~1280C-N stretching
800 - 850C-H out-of-plane bendingp-disubstituted aromatic

The presence of strong absorption bands for the N-H, C=O, and N-O stretching vibrations are key indicators for the confirmation of the this compound structure.[6]

Structural Elucidation Logic

The combined data from NMR and IR spectroscopy provides a comprehensive confirmation of the molecular structure of this compound. The logical relationship between the spectral data and the deduced structure is illustrated below.

structural_elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_structure Final Structure HNMR ¹H NMR - Aromatic signals (2 doublets) - Hydrazide signals (2 broad singlets) Aro_presence Presence of a p-disubstituted Aromatic Ring HNMR->Aro_presence Hydrazide_presence Presence of a Hydrazide Moiety (-CONHNH₂) HNMR->Hydrazide_presence Nitro_presence Presence of a Nitro Group (-NO₂) HNMR->Nitro_presence Deshielded ortho-H CNMR ¹³C NMR - Aromatic C signals - Carbonyl C signal CNMR->Aro_presence CNMR->Hydrazide_presence Carbonyl C CNMR->Nitro_presence Deshielded ipso-C FTIR FT-IR - N-H stretches - C=O stretch - N-O stretches FTIR->Aro_presence C-H out-of-plane bending FTIR->Hydrazide_presence N-H & C=O stretches FTIR->Nitro_presence N-O stretches Structure This compound Aro_presence->Structure Hydrazide_presence->Structure Nitro_presence->Structure

References

physical properties of 4-Nitrobenzohydrazide including melting point and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Nitrobenzohydrazide, a compound of interest in pharmaceutical and chemical research. This document details its melting point and pKa values, provides comprehensive experimental protocols for their determination, and illustrates key experimental workflows involving this compound.

Core Physical Properties

This compound (CAS No: 636-97-5) is a crystalline solid, appearing as yellow crystals. Its molecular formula is C₇H₇N₃O₃, with a molecular weight of 181.15 g/mol . A summary of its key quantitative physical properties is presented below.

Data Presentation
PropertyValueNotes
Melting Point 210-214 °CSome sources report specific values such as 209 °C or 218 °C with decomposition.
pKa₁ 2.77Determined at 25 °C.
pKa₂ 11.17Determined at 25 °C.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting point and pKa of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary melting point method, a standard technique for organic compounds.[1][2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. The crystalline sample is finely powdered using a mortar and pestle to ensure uniform packing and heat transfer.[3]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is optimal.[4]

  • Apparatus Setup (Mel-Temp): The packed capillary tube is inserted into the sample holder of the Mel-Temp apparatus. The thermometer is placed in its designated holder.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil), with the rubber band positioned above the liquid level.[2]

  • Heating and Observation:

    • A rapid initial heating is performed to determine an approximate melting range.

    • The apparatus is allowed to cool. A second determination is then carried out with a slow heating rate of 1-2 °C per minute, especially when approaching the approximate melting point.[4]

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4]

  • Data Recording: The melting point range is recorded. For a pure compound like this compound, a sharp melting range of 0.5-1.0 °C is expected.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of this compound can be accurately determined by potentiometric titration.[5][6][7][8] This method involves titrating a solution of the compound with a standard acidic or basic solution and monitoring the pH change.

Apparatus and Reagents:

  • pH meter with a combination glass electrode (calibrated with standard buffers of pH 4, 7, and 10)

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) solution (for maintaining constant ionic strength)

  • Deionized water (carbonate-free)

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in deionized water to prepare a solution of known concentration (e.g., 1 mM).[5] A co-solvent may be used if solubility is low, though this can affect the pKa value.[6]

  • Titration Setup: The sample solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized titrant (NaOH for the acidic pKa and HCl for the basic pKa).

  • Inert Atmosphere: The solution is purged with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the pH measurements, especially in the basic range.[5][7]

  • Titration for pKa₁ (Acidic Dissociation): The solution is titrated with standardized NaOH solution, added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued past the first equivalence point.

  • Titration for pKa₂ (Basic Dissociation): A fresh sample solution is prepared and titrated with standardized HCl solution in a similar incremental manner. The pH is recorded after each addition, continuing past the second equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

    • The equivalence points are determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[9]

    • The pKa values are determined from the pH at the half-equivalence points. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa.[10]

  • Replication: The titration is performed in triplicate to ensure the reproducibility and accuracy of the results. The average pKa values and standard deviations are then calculated.[5]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Synthesis_of_4_Nitrobenzohydrazide cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification ethyl_4_nitrobenzoate Ethyl 4-nitrobenzoate reflux Reflux in Methanol ethyl_4_nitrobenzoate->reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reflux evaporation Solvent Evaporation reflux->evaporation Reaction Mixture nitrobenzohydrazide This compound recrystallization Recrystallization from Methanol evaporation->recrystallization Crude Product recrystallization->nitrobenzohydrazide Pure Product

Caption: Synthetic pathway for this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis plasma_sample Patient Plasma Sample (containing Isoniazid) add_is Spike with Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_column UPLC/HPLC Column (e.g., C18) supernatant_transfer->hplc_column Prepared Sample Injection esi Electrospray Ionization (ESI+) mobile_phase Gradient Elution with Mobile Phase hplc_column->esi Eluent mrm Multiple Reaction Monitoring (MRM) esi->mrm quantification Quantification of Isoniazid mrm->quantification Ion Transitions

Caption: Workflow for Isoniazid analysis using this compound as an internal standard.

References

An In-depth Technical Guide to the Synthesis of 4-Nitrobenzohydrazide via the Reflux Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Nitrobenzohydrazide, a key intermediate in the development of various pharmaceutical compounds. The document details the reaction mechanism, a comprehensive experimental protocol for its synthesis via the reflux method, and relevant quantitative and characterization data.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from a 4-nitrobenzoate ester (such as methyl 4-nitrobenzoate) and hydrazine hydrate proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (methanol in the case of a methyl ester) to form the stable hydrazide product. The reaction is typically carried out under reflux to provide the necessary activation energy.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound using the reflux method.

Materials:

  • Methyl 4-nitrobenzoate

  • Hydrazine hydrate (99% or equivalent)

  • Methanol or Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-nitrobenzoate in a suitable amount of absolute ethanol or methanol.

  • Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate. A typical molar ratio of ester to hydrazine hydrate is 1:3 to ensure complete conversion.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be the boiling point of the solvent used (approximately 65°C for methanol and 78°C for ethanol). Maintain the reflux for a period of 4 to 16 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is often insoluble in the alcohol at lower temperatures and will precipitate out. The precipitation can be further encouraged by placing the flask in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.

  • Drying and Recrystallization: Dry the crude product. For higher purity, the this compound can be recrystallized from a suitable solvent, such as methanol or ethanol.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

ParameterValueReference
Molecular Formula C₇H₇N₃O₃[2]
Molecular Weight 181.15 g/mol [2][3]
Melting Point 218 °C (decomposes)[3]
Typical Reaction Time 4 - 16 hours[1]
Typical Solvent Methanol or Ethanol[1][4]
Purity (Assay) ≥ 98%[3]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataKey FeaturesReference
Infrared (IR) Spectrum Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-O stretching (nitro group).[5]
Mass Spectrum (Electron Ionization) Molecular ion peak (M+) at m/z 181.[2]

Visual Representations

Reaction Scheme

The overall chemical transformation is depicted below.

ReactionScheme cluster_reactants Reactants cluster_products Products Methyl_4-nitrobenzoate Methyl 4-nitrobenzoate This compound This compound Methyl_4-nitrobenzoate->this compound + Hydrazine hydrate (Reflux in Ethanol) Hydrazine_hydrate Hydrazine hydrate Methanol Methanol

Caption: Synthesis of this compound from Methyl 4-nitrobenzoate.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Workflow A 1. Dissolve Methyl 4-nitrobenzoate in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Heat to Reflux (4-16h) B->C D 4. Cool to Room Temperature C->D E 5. Isolate Product via Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry the Product F->G H 8. Recrystallize (Optional) G->H

Caption: Experimental workflow for the synthesis of this compound.

References

The Hydrazide Group in 4-Nitrobenzohydrazide: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzohydrazide is a versatile molecule that serves as a crucial building block in medicinal chemistry and materials science. Its chemical behavior is dominated by the interplay between the nucleophilic hydrazide group (-CONHNH₂) and the strongly electron-withdrawing nitro group (-NO₂) at the para position of the benzene ring. This guide provides a comprehensive technical overview of the reactivity of the hydrazide group in this compound, detailing its synthesis, key reactions, and applications, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

Chemical Properties and Reactivity of the Hydrazide Group

The hydrazide functional group is characterized by the presence of two adjacent nitrogen atoms, rendering it nucleophilic. However, in this compound, the potent electron-withdrawing nature of the para-nitro group significantly modulates this reactivity. By resonance and inductive effects, the nitro group delocalizes the lone pair of electrons on the nitrogen atoms of the hydrazide moiety, thereby reducing its nucleophilicity. This electronic effect is a critical determinant of the reaction kinetics and the types of transformations that this compound readily undergoes.

Despite this reduced nucleophilicity, the hydrazide group remains a reactive center capable of participating in a variety of important chemical reactions, most notably condensation with carbonyl compounds and cyclization to form various heterocyclic systems.

Data Presentation

Table 1: Synthesis of this compound Derivatives (Hydrazones)
Aldehyde/Ketone ReactantSolventCatalystReaction Time (h)Yield (%)Reference
4-Hydroxy-3,5-dimethoxybenzaldehydeMethanolAcetic Acid370.16[1]
4-HydroxybenzaldehydeMethanol-Room TempNot Specified[2]
2-HydroxybenzaldehydeEthanolAcetic Acid10 (microwave)98[3]
Substituted BenzaldehydesEthanolAcetic Acid2-10 (microwave)95-98[3]
Aromatic AldehydesEthanolAcetic Acid3Good to Excellent[4]
Table 2: Cyclization Reactions of this compound Derivatives
ProductReagent(s)SolventReaction ConditionsYield (%)Reference
2,5-Disubstituted-1,3,4-oxadiazoleAcylhydrazide, TBTU, DIEADMF50 °C85[5]
2,5-Disubstituted-1,3,4-oxadiazoleCarboxylic Acid, POCl₃-Reflux54-66[6]
2,5-Disubstituted-1,3,4-oxadiazoleCarboxylic Acid Hydrazide, POCl₃-160 W microwave, 5 min54-75[6]
1,3,5-Trisubstituted-1,2,4-triazoleAmidine, HClO₄-SiO₂Solvent-free80 °C55-95[7]
1,4-Disubstituted-1,2,3-triazoleAniline, Aromatic Ketone, 4-Methylbenzenesulfonohydrazide-Mild75-92[7]
Table 3: Spectroscopic Data for N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide[1]
SpectroscopyPeak PositionAssignment
FTIR (cm⁻¹) 3523O-H
3471N-H
1643C=O
1577C=N
¹H NMR (DMSO-d₆, δ ppm) 12.00 (s, 1H)-NH-
8.97 (s, 1H)-OH
8.36 (d, 2H, J=8.4 Hz)Aromatic H (adjacent to -NO₂)
8.33 (s, 1H)-CH=N-
8.12 (d, 2H, J=8.4 Hz)Aromatic H (adjacent to C=O)
6.93 (s, 2H)Aromatic H (on hydroxy-dimethoxy phenyl ring)
3.82 (s, 6H)-OCH₃
¹³C NMR (DMSO-d₆, δ ppm) 161.72C=O
149.98, 149.60, 148.57, 139.77, 138.65, 129.55, 124.66, 124.09, 105.21Aromatic and C=N carbons
56.48-OCH₃

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of hydrazides.

Materials:

  • Methyl 4-nitrobenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-nitrobenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a yellow crystalline solid.

Synthesis of N'-substituted-4-nitrobenzohydrazides (Hydrazones)[2]

This protocol describes a general method for the condensation of this compound with aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add the substituted aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or reflux for a specified time (typically 1-4 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product will often precipitate.

  • Collect the solid product by filtration and wash with cold methanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles[6]

This protocol outlines a common method for the cyclization of hydrazides to form oxadiazoles using a dehydrating agent.

Materials:

  • This compound derivative (e.g., an N-acyl-4-nitrobenzohydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene or xylene)

Procedure:

  • In a round-bottom flask, suspend the N-acyl-4-nitrobenzohydrazide derivative (1 equivalent) in an inert solvent.

  • Carefully add phosphorus oxychloride (2-3 equivalents) dropwise to the suspension at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Mandatory Visualization

Reaction Pathways and Mechanisms

The reactivity of the hydrazide group in this compound is central to the synthesis of a variety of heterocyclic compounds. The following diagrams illustrate key reaction pathways.

Reaction_Workflow Synthesis of Hydrazones and Oxadiazoles from this compound cluster_start Starting Material cluster_reaction1 Hydrazone Formation cluster_reaction2 Oxadiazole Synthesis This compound This compound Aldehyde/Ketone Aldehyde/Ketone This compound->Aldehyde/Ketone Condensation Acylating Agent Acylating Agent This compound->Acylating Agent Acylation Hydrazone Hydrazone Aldehyde/Ketone->Hydrazone Product N-Acylhydrazide N-Acylhydrazide Acylating Agent->N-Acylhydrazide Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) N-Acylhydrazide->Dehydrating Agent (e.g., POCl3) Cyclization 1,3,4-Oxadiazole 1,3,4-Oxadiazole Dehydrating Agent (e.g., POCl3)->1,3,4-Oxadiazole Product

Caption: Synthetic routes from this compound.

Signaling Pathways in Drug Development

Derivatives of this compound, particularly their metal complexes, have shown promise as anticancer agents by inducing apoptosis. The following diagram illustrates a plausible signaling pathway.

Apoptosis_Pathway Proposed Apoptotic Pathway of Metal-Hydrazone Complexes Metal-Hydrazone Complex Metal-Hydrazone Complex ROS Generation ROS Generation Metal-Hydrazone Complex->ROS Generation Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Bcl-2 Bcl-2 Mitochondrial Dysfunction->Bcl-2 Downregulates Bax Bax Mitochondrial Dysfunction->Bax Upregulates Caspase-9 Activation Caspase-9 Activation Bcl-2->Caspase-9 Activation Bax->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptosis induction by metal-hydrazone complexes.

Hydrazone derivatives have also been investigated as antimicrobial agents, with a proposed mechanism involving the inhibition of essential bacterial enzymes.

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of Hydrazone Derivatives cluster_inhibition Enzyme Inhibition Hydrazone Derivative Hydrazone Derivative DNA Gyrase DNA Gyrase Hydrazone Derivative->DNA Gyrase Inhibits Bacterial Cell Bacterial Cell DNA Replication DNA Replication DNA Gyrase->DNA Replication Cell Division Cell Division DNA Replication->Cell Division Bacterial Death Bacterial Death Cell Division->Bacterial Death

Caption: Inhibition of bacterial DNA gyrase by hydrazones.

Conclusion

The hydrazide group in this compound, while moderated by the electron-withdrawing nitro group, remains a versatile and reactive functional group. Its ability to readily form hydrazones and serve as a precursor for various heterocyclic compounds makes it a valuable tool in synthetic chemistry. The derivatives of this compound have demonstrated significant potential in drug development, exhibiting promising anticancer and antimicrobial activities. A thorough understanding of the reactivity of this core structure is paramount for the rational design and synthesis of novel therapeutic agents and advanced materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.

References

Preliminary Biological Screening of 4-Nitrobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzohydrazide is a versatile scaffold in medicinal chemistry, serving as a precursor for a wide array of derivatives with significant pharmacological potential. The presence of the nitro group, a strong electron-withdrawing moiety, and the reactive hydrazide functional group make it a key building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound and its derivatives, with a focus on their anticancer, antimicrobial, antifungal, and antitubercular activities. Detailed experimental protocols, collated quantitative data, and visual workflows are presented to facilitate further research and drug development endeavors in this promising area.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a 4-nitrobenzoate ester with hydrazine hydrate. The following protocol details a standard laboratory procedure for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-nitrobenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-nitrobenzoate in ethanol (e.g., 10 g of ester in 100 mL of ethanol).

  • To this solution, add an excess of hydrazine hydrate (e.g., 10 mL).

  • Heat the reaction mixture to reflux with continuous stirring for a period of 4-6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound as a crystalline solid.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Synthesis_of_4_Nitrobenzohydrazide cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_4_nitrobenzoate Methyl 4-nitrobenzoate Reaction Reflux in Ethanol (4-6 hours) Methyl_4_nitrobenzoate->Reaction Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification 4_Nitrobenzohydrazide This compound Purification->4_Nitrobenzohydrazide

Synthesis of this compound.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines.[1] The primary screening method for evaluating anticancer potential is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Anticancer Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound Derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT Assay.
Quantitative Data: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 1A375 (Melanoma)0.80[1]
Derivative 1HT-29 (Colon)0.47[1]
Derivative 2A549 (Lung)Not specified[1]
Derivative 3MCF-7 (Breast)Not specified[1]

Antimicrobial and Antifungal Activity

This compound and its derivatives have been reported to exhibit inhibitory activity against a range of bacteria and fungi.[2] The preliminary screening for these activities is commonly performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method to observe zones of inhibition.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microtiter plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic or antifungal drug (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the standard drug in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Compounds in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Wells Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Wells Incubate_Plate Incubate Plate Inoculate_Wells->Incubate_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plate->Determine_MIC End End Determine_MIC->End

Workflow for the Broth Microdilution Assay.
Experimental Protocol: Agar Well Diffusion Method

Materials:

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • This compound derivatives dissolved in a suitable solvent

  • Standard antibiotic or antifungal drug (positive control)

Procedure:

  • Plate Preparation: Pour the molten agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Quantitative Data: Antimicrobial and Antifungal Activity
CompoundMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coli31.3-[3]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideBacillus subtilis500-[3]
4-Nitrobenzamide derivative 3aNot specified-Highly potent[4]
4-Nitrobenzamide derivative 3a1Not specified-Highly potent[4]

Antitubercular Activity

Hydrazide-containing compounds, most notably isoniazid, are cornerstone drugs in the treatment of tuberculosis. Consequently, this compound derivatives have been investigated for their potential as novel antitubercular agents. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective method for the preliminary screening of antitubercular activity.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC or ADC

  • 96-well sterile microtiter plates

  • This compound derivatives dissolved in DMSO

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • 20% Tween 80

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates using the supplemented Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Inoculate the wells with the mycobacterial suspension. Include growth and sterility controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add a freshly prepared mixture of Alamar Blue reagent and 20% Tween 80 to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • MIC Determination: A color change from blue to pink indicates mycobacterial growth. The MIC is the lowest drug concentration that prevents this color change.

MABA_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Compounds Start->Compound_Dilution Prepare_Inoculum Prepare M. tuberculosis Inoculum Compound_Dilution->Prepare_Inoculum Inoculation Inoculate 96-well Plates Prepare_Inoculum->Inoculation Incubation_5_7d Incubate for 5-7 Days Inoculation->Incubation_5_7d Alamar_Blue_Addition Add Alamar Blue Reagent Incubation_5_7d->Alamar_Blue_Addition Incubation_24h Incubate for 24h Alamar_Blue_Addition->Incubation_24h Read_Results Observe Color Change and Determine MIC Incubation_24h->Read_Results End End Read_Results->End

Workflow for the Microplate Alamar Blue Assay (MABA).
Quantitative Data: Antitubercular Activity

Conclusion

This compound serves as a valuable starting material for the generation of a diverse range of derivatives with promising biological activities. This guide provides a foundational framework for the preliminary biological screening of these compounds, offering detailed experimental protocols for assessing their anticancer, antimicrobial, antifungal, and antitubercular potential. The provided workflows and data tables are intended to streamline the research process and facilitate the identification of novel therapeutic agents derived from the this compound scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance their development as potential clinical candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 4-nitrobenzohydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of compounds with significant applications in medicinal chemistry, including antimicrobial and anticancer research. The protocols and data presented herein are intended to serve as a practical guide for researchers in the synthesis and characterization of these compounds.

Introduction

Schiff bases are synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). The reaction involving this compound utilizes its terminal primary amine group (-NH₂) to react with various aldehydes, leading to the formation of N'-substituted-4-nitrobenzohydrazides. The resulting Schiff bases are of particular interest due to the presence of the electron-withdrawing nitro group, which can enhance their biological activity. These compounds have been investigated for a range of pharmacological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2]

General Reaction Scheme

The synthesis of Schiff bases from this compound generally proceeds by the nucleophilic addition of the amino group of the hydrazide to the electrophilic carbonyl carbon of an aldehyde, followed by the elimination of a water molecule. The reaction is often catalyzed by a few drops of acid.

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 This compound p1 Solvent (e.g., Ethanol) r1->p1 r2 Aldehyde (R-CHO) r2->p1 p3 Reflux p1->p3 p2 Catalyst (e.g., Glacial Acetic Acid) p2->p3 prod1 Schiff Base p3->prod1 prod2 Water p3->prod2

Caption: General reaction scheme for the synthesis of Schiff bases from this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative Schiff base, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, which is structurally similar to Schiff bases derived from this compound. The protocol can be adapted for various substituted aldehydes.

Synthesis of N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide [3]

This protocol details the reaction of 4-hydroxybenzohydrazide with 4-nitrobenzaldehyde. A similar procedure can be followed for the reaction of this compound with various aldehydes.

Materials:

  • 4-Hydroxybenzohydrazide

  • 4-Nitrobenzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzohydrazide (1 equivalent) in a suitable volume of ethanol.

  • Add 4-nitrobenzaldehyde (1 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for a specified period (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Data Presentation

The following table summarizes quantitative data for a selection of Schiff bases synthesized from substituted benzohydrazides and various aldehydes. This data provides a comparative reference for researchers.

Schiff Base NameAldehyde ReactantYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹) (C=N, N-H, C=O)Key ¹H NMR Signals (ppm) (CH=N, NH)Reference(s)
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide4-Nitrobenzaldehyde72---[3]
(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide3,4-Dimethoxybenzaldehyde--1595 (C=N), 3347 (N-H), 1654 (C=O)-
(E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazideThiophene-2-carboxaldehyde--1598 (C=N), 3434 (N-H), 1648 (C=O)-
N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideBenzaldehyde65.0199.8–200.5-8.42 (CH=N), 11.90 (NH)[4]
N′-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide4-Methoxybenzaldehyde95.1172.1–172.8-8.36 (CH=N), 11.77 (NH)[4]
N′-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide4-Chlorobenzaldehyde91.2201.8–202.4-8.39 (CH=N), 11.93 (NH)[4]

Note: The table includes data from various benzohydrazide derivatives to provide a broader context, as specific comprehensive data for a series of this compound Schiff bases was not available in a single source.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and characterization of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization A 1. Dissolve this compound and Aldehyde in Ethanol B 2. Add Catalytic Glacial Acetic Acid A->B C 3. Reflux Reaction Mixture B->C D 4. Cool to Room Temperature C->D E 5. Filter Precipitate D->E F 6. Wash with Cold Ethanol E->F G 7. Dry the Product F->G H 8. Melting Point Determination G->H I 9. FT-IR Spectroscopy G->I J 10. NMR Spectroscopy G->J

Caption: Experimental workflow for Schiff base synthesis and characterization.

Applications in Drug Development

Schiff bases derived from various hydrazides have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development.

  • Antimicrobial Activity: Many Schiff bases exhibit significant antibacterial and antifungal properties.[5] For instance, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide has shown antimicrobial activity against Escherichia coli and Bacillus subtilis.[3] The imine group is considered crucial for their biological action.[6][7]

  • Anticancer Activity: Several Schiff bases have been reported to possess cytotoxic activity against various cancer cell lines.[6][8] The mechanism of action is often attributed to the azomethine group.[6][7]

  • Other Biological Activities: Research has also explored the anti-inflammatory, antiviral, and antipyretic properties of Schiff bases.[1][2]

The diverse biological profile of these compounds underscores their potential as scaffolds for the development of new therapeutic agents. Further research into structure-activity relationships can aid in the design of more potent and selective drug candidates.

References

Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles using 4-Nitrobenzohydrazide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Derivatives of 1,3,4-oxadiazole exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] 4-Nitrobenzohydrazide serves as a versatile and readily available precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The presence of the nitro group offers a strategic point for further chemical modification, such as reduction to an amino group, allowing for the generation of diverse compound libraries for drug discovery programs.

This document provides detailed protocols for the synthesis of 1,3,4-oxadiazole derivatives starting from this compound, summarizes key reaction data, and illustrates the general synthetic workflows.

General Synthetic Pathways

This compound can be converted into various 1,3,4-oxadiazole derivatives through several reliable synthetic routes. The most common methods involve the initial formation of an intermediate such as a 1,2-diacylhydrazine or a hydrazine carboxamide, followed by a cyclodehydration or oxidative cyclization step. The choice of pathway depends on the desired substituent at the C2 position of the oxadiazole ring.

G cluster_0 Synthetic Workflow from this compound cluster_1 Intermediates cluster_2 Final Products A This compound B 1-(4-Nitrobenzoyl)-2-acylhydrazine (Diacylhydrazine) A->B RCOCl or RCOOH C Hydrazinecarbothioamide Derivative A->C CS₂ / Base D N-Aryl Isocyanodichloride Adduct A->D Ar-N=CCl₂ E 2-Alkyl/Aryl-5-(4-nitrophenyl) -1,3,4-oxadiazole B->E Dehydrating Agent (e.g., POCl₃, SOCl₂) F 5-(4-Nitrophenyl)-1,3,4-oxadiazole -2-thiol C->F Acidification G 2-Arylamino-5-(4-nitrophenyl) -1,3,4-oxadiazole D->G Reflux

Caption: General synthetic routes for 1,3,4-oxadiazoles from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via a Diacylhydrazine Intermediate

This method involves a two-step process: acylation of this compound to form a 1,2-diacylhydrazine intermediate, followed by cyclodehydration to yield the 1,3,4-oxadiazole. This is one of the most common and versatile methods for preparing unsymmetrically substituted oxadiazoles.[5][6]

Step A: Synthesis of 1-Acyl-2-(4-nitrobenzoyl)hydrazine (Intermediate)

  • Dissolve this compound (10 mmol) in a suitable solvent such as anhydrous pyridine or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (10 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the diacylhydrazine intermediate.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be purified by recrystallization from ethanol if necessary.

Step B: Cyclodehydration to form 2,5-Disubstituted-1,3,4-Oxadiazole

  • Place the dried 1-acyl-2-(4-nitrobenzoyl)hydrazine intermediate (5 mmol) in a round-bottom flask.

  • Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃, 10 mL) or thionyl chloride (SOCl₂) at 0 °C.[5][7]

  • Gently reflux the mixture for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A solid precipitate will form. If the solution is acidic, neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the solid product, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

G cluster_workflow Protocol 1: Diacylhydrazine Route start This compound + Acyl Chloride step1 Acylation Reaction (Pyridine, 0°C to RT) start->step1 intermediate Isolate Diacylhydrazine Intermediate step1->intermediate step2 Cyclodehydration (POCl₃, Reflux) intermediate->step2 step3 Workup (Pour on ice, Neutralize) step2->step3 end Purified 2,5-Disubstituted -1,3,4-Oxadiazole step3->end G cluster_apps Pharmacological Relevance of 1,3,4-Oxadiazoles A 2,5-Disubstituted 1,3,4-Oxadiazole Core B Anticancer A->B C Antibacterial A->C D Antifungal A->D E Anti-inflammatory A->E F Antitubercular A->F G Antiviral A->G H Key Intermediate (e.g., -NO₂ to -NH₂ reduction) A->H

References

Application Notes & Protocols: Synthesis and Biological Evaluation of Metal Complexes with 4-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrazones and their derivatives are a class of compounds known for their versatile coordination chemistry and significant therapeutic potential, including antimicrobial, antioxidant, and anticancer activities.[1][2] The coordination of these ligands with metal ions can significantly enhance their biological efficacy.[1][3] 4-Nitrobenzohydrazide serves as a valuable precursor for synthesizing hydrazone ligands, which can then form stable complexes with various transition metals. The resulting metal complexes often exhibit improved pharmacological profiles compared to the free ligands, making them promising candidates for drug discovery and development.[3][4]

This document provides detailed protocols for the synthesis, characterization, and biological evaluation of metal complexes derived from this compound. The methodologies cover antimicrobial, antioxidant, and anticancer screening.

Part 1: Synthesis and Characterization

Protocol 1.1: Synthesis of Schiff Base Ligand (L)

This protocol describes the synthesis of a Schiff base ligand from this compound and salicylaldehyde.

Materials and Reagents:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux condenser, heating mantle, magnetic stirrer

  • Beakers, flasks, and filtration apparatus

Procedure:

  • Dissolve this compound (1.81 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask with gentle heating.

  • In a separate beaker, dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol.

  • Add the ethanolic solution of salicylaldehyde dropwise to the this compound solution while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid precipitate (the Schiff base ligand) is collected by filtration.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Dry the purified ligand in a vacuum desiccator over P₂O₅.

Protocol 1.2: Synthesis of a Metal(II) Complex (e.g., Copper(II) Complex)

This protocol outlines the synthesis of a Cu(II) complex using the Schiff base ligand (L) prepared in Protocol 1.1.

Materials and Reagents:

  • Schiff Base Ligand (L) from Protocol 1.1

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Absolute Ethanol

  • Reflux apparatus

Procedure:

  • Suspend the synthesized ligand (L) (2.85 g, 10 mmol) in 40 mL of hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve CuCl₂·2H₂O (0.85 g, 5 mmol) in 20 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the ligand suspension with constant stirring. The ligand is expected to coordinate with the metal in a 2:1 (Ligand:Metal) ratio.

  • Reflux the resulting mixture for 2-4 hours.[5] A change in color of the solution and the formation of a precipitate indicate complex formation.

  • After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Wash the solid complex with ethanol to remove any unreacted ligand or metal salt.

  • Dry the final product in a vacuum desiccator.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_char Characterization start Start: Reagents ligand_synth Step 1: Synthesize Schiff Base Ligand (L) start->ligand_synth ligand_purify Purify & Dry Ligand ligand_synth->ligand_purify complex_synth Step 2: React Ligand (L) with Metal Salt (e.g., CuCl2) ligand_purify->complex_synth complex_isolate Isolate & Purify Metal Complex complex_synth->complex_isolate ftir FT-IR Spectroscopy complex_isolate->ftir end_node Pure Characterized Complex ftir->end_node nmr 1H & 13C NMR nmr->end_node uv_vis UV-Vis Spectroscopy uv_vis->end_node mass_spec Mass Spectrometry mass_spec->end_node elemental Elemental Analysis elemental->end_node

Fig. 1: Workflow for Synthesis and Characterization.

Part 2: Biological Evaluation Protocols

Protocol 2.1: In Vitro Antimicrobial Activity

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against bacterial and fungal strains.[6][7]

Materials and Reagents:

  • Synthesized metal complexes and free ligand

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microplates

  • Incubator, spectrophotometer (microplate reader)

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized compounds (ligand and metal complexes) and standard drugs in DMSO to a stock concentration of 1000 µg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, to obtain a range of concentrations (e.g., 250 µg/mL down to ~0.48 µg/mL).

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include wells with broth only (sterility control), broth and inoculum (negative control), and broth, inoculum, and standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 2.2: In Vitro Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging activity of the complexes using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9]

Materials and Reagents:

  • Synthesized metal complexes and free ligand

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (standard antioxidant)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Preparation of Test Solutions: Prepare various concentrations of the test compounds and ascorbic acid (e.g., 10, 25, 50, 100 µg/mL) in methanol.

  • Reaction: Add 1.0 mL of the DPPH solution to 3.0 mL of each test solution concentration.

  • Incubation: Shake the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank. The decrease in absorbance indicates the scavenging of the DPPH radical.[8]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without test compound) and A₁ is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

Protocol 2.3: In Vitro Anticancer Activity (MTT Assay)

This protocol evaluates the cytotoxicity of the complexes against a cancer cell line (e.g., MCF-7, human breast cancer) using the MTT assay.[10][11]

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized metal complexes and free ligand

  • Cisplatin or Doxorubicin (standard anticancer drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates, CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compounds and the standard drug in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Workflow for Biological Evaluation

G cluster_antimicrobial Antimicrobial Screening cluster_antioxidant Antioxidant Assay cluster_anticancer Anticancer Assay start Synthesized Metal Complex mic_test Broth Microdilution Assay start->mic_test dpph_test DPPH Radical Scavenging start->dpph_test mtt_test MTT Assay on Cancer Cells start->mtt_test mic_result Determine MIC Values mic_test->mic_result analysis Comparative Data Analysis mic_result->analysis dpph_result Calculate IC50 Values dpph_test->dpph_result dpph_result->analysis mtt_result Calculate IC50 Values mtt_test->mtt_result mtt_result->analysis conclusion Conclusion on Bioactivity analysis->conclusion

Fig. 2: General Workflow for Biological Evaluation.

Part 3: Data Presentation

The following tables present example data that could be obtained from the biological evaluation of the synthesized Ligand (L) and its Metal(II) complexes.

Table 1: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Ligand (L)125250>250
Cu(II) Complex31.2562.562.5
Ni(II) Complex62.5125125
Zn(II) Complex62.562.5125
Ciprofloxacin1.953.9-
Fluconazole--7.8

Table 2: Antioxidant and Anticancer Activities (IC₅₀ in µM)

CompoundDPPH Scavenging IC₅₀Anticancer (MCF-7) IC₅₀
Ligand (L)85.6112.4
Cu(II) Complex22.315.8
Ni(II) Complex35.128.9
Zn(II) Complex29.821.5
Ascorbic Acid15.2-
Cisplatin-11.5

Note: Data are hypothetical for illustrative purposes. IC₅₀ values represent the concentration required to inhibit 50% of the activity.

Part 4: Potential Mechanism of Action

Metal complexes often exert their anticancer effects by inducing oxidative stress and apoptosis. The complex can enter the cancer cell, interact with intracellular components, and generate reactive oxygen species (ROS). This surge in ROS leads to cellular damage and triggers programmed cell death pathways.

Diagram of Potential Anticancer Mechanism

G complex Metal Complex cell Cancer Cell complex->cell Enters ros Generation of Reactive Oxygen Species (ROS) cell->ros stress Oxidative Stress ros->stress damage Damage to DNA, Proteins, Lipids stress->damage pathway Activation of Apoptotic Pathways damage->pathway apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis

Fig. 3: A Potential Anticancer Signaling Pathway.

References

Application of 4-Nitrobenzohydrazide in the Development of Anticancer Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzohydrazide is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Its derivatives, most notably hydrazones, have demonstrated potent cytotoxic activity against a range of cancer cell lines. The presence of the nitro group and the hydrazide moiety allows for diverse chemical modifications, leading to compounds with varied mechanisms of action, including the induction of apoptosis and the inhibition of critical cell signaling pathways. This document provides a comprehensive overview of the application of this compound in anticancer drug development, complete with detailed experimental protocols and data presentation to aid researchers in this field.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
Derivative 1e HT-29Colon Carcinoma0.47[1]
A375Malignant Melanoma0.80[1]
Derivative 3 HT-29Colon Carcinoma0.38[1]
Derivative H20 A549Lung Adenocarcinoma0.46
MCF-7Breast Adenocarcinoma0.29
HeLaCervical Cancer0.15
HepG2Hepatocellular Carcinoma0.21
Derivative 9a HCT-116Colon Carcinoma0.011[1]
Derivative 9c HCT-116Colon Carcinoma0.009[1]
Derivative 8b HCT-116, MCF-7, Hep3BColon, Breast, Liver< 0.05[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative (Acylhydrazone)

This protocol describes the synthesis of an acylhydrazone derivative by condensing this compound with a substituted aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol with gentle warming and stirring.

  • To this solution, add a stoichiometric equivalent (10 mmol) of the substituted aldehyde (e.g., 4-chlorobenzaldehyde).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure acylhydrazone derivative.

  • Dry the purified crystals in a desiccator and determine the melting point.

  • Characterize the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization s1 Dissolve this compound in Ethanol s2 Add Substituted Aldehyde s1->s2 s3 Add Catalytic Acetic Acid s2->s3 s4 Reflux for 4-6 hours s3->s4 w1 Cool to Room Temperature s4->w1 w2 Vacuum Filtration w1->w2 w3 Wash with Cold Ethanol w2->w3 w4 Recrystallization w3->w4 c1 Drying w4->c1 c2 Melting Point Determination c1->c2 c3 Spectroscopic Analysis (FT-IR, NMR, MS) c1->c3

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This method is used to quantify the percentage of apoptotic and necrotic cells after treatment with a this compound derivative.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Mechanism of Action: Signaling Pathway Inhibition

Several studies suggest that this compound derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

This compound serves as a valuable starting material for the synthesis of a wide array of derivatives with promising anticancer activities. The straightforward synthesis, coupled with their ability to induce apoptosis and inhibit critical signaling pathways like the EGFR cascade, makes them attractive candidates for further preclinical and clinical development. The protocols and data presented herein provide a foundational framework for researchers to explore the therapeutic potential of this important class of compounds.

References

Application Notes & Protocols: 4-Nitrobenzohydrazide as a Derivatizing Agent for Carbonyl Compounds in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Nitrobenzohydrazide as a pre-column derivatizing agent for the quantitative analysis of carbonyl compounds (aldehydes and ketones) by High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Carbonyl compounds are a class of organic molecules that are of significant interest in pharmaceutical development, environmental analysis, and food chemistry. Many low-molecular-weight carbonyls lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging at low concentrations. Chemical derivatization is a widely employed strategy to overcome this limitation.[1][2]

This compound reacts with aldehydes and ketones to form stable 4-nitrobenzoylhydrazone derivatives that possess a strong ultraviolet (UV) absorbance. This allows for sensitive and selective quantification by HPLC with a UV detector. The reaction proceeds via a nucleophilic addition of the hydrazine moiety to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.[3][4]

Principle of the Method

The analytical method is based on the acid-catalyzed condensation reaction between the carbonyl group of an analyte and the hydrazine group of this compound. The resulting 4-nitrobenzoylhydrazone derivatives are separated by reverse-phase HPLC and quantified using a UV detector. The nitro group on the benzene ring of the derivatizing agent significantly enhances the molar absorptivity of the derivatives, thereby increasing the sensitivity of the analysis.

Figure 1: Derivatization reaction of a carbonyl compound with this compound.

Experimental Protocols

  • This compound (CAS: 4289-97-8)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) as a catalyst

  • Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

  • Derivatizing Reagent Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from light to maintain its stability.

  • Acid Catalyst: Prepare a 0.1 M HCl solution in acetonitrile or a 0.1% (v/v) TFA solution in acetonitrile.

  • Standard Stock Solutions: Prepare individual stock solutions of the target carbonyl compounds (e.g., 1 mg/mL) in acetonitrile. A mixed standard working solution can be prepared by diluting the stock solutions.

  • In a clean vial, add 100 µL of the sample or standard solution containing the carbonyl compounds.

  • Add 200 µL of the this compound derivatizing reagent solution.

  • Add 50 µL of the acid catalyst solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath. The optimal time and temperature may need to be determined for specific carbonyl compounds.

  • After incubation, cool the mixture to room temperature.

  • The sample is now ready for direct injection into the HPLC system. For complex matrices, a sample cleanup step using SPE may be required.

For complex samples such as biological fluids or environmental extracts, a solid-phase extraction (SPE) step can be employed to remove interferences.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Load the derivatization reaction mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove excess reagent and polar interferences.

  • Elute the derivatized carbonyl compounds with 2 mL of acetonitrile.

  • The eluate can be directly injected or evaporated to dryness and reconstituted in a smaller volume of the mobile phase for pre-concentration.

HPLC Analysis

The following are general HPLC conditions that can be used as a starting point. Method optimization may be necessary depending on the specific carbonyl compounds being analyzed.

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30 °C
Detection Wavelength 290-320 nm (The optimal wavelength should be determined by scanning the UV spectrum of the derivatized standards)

Data Presentation

The following tables provide examples of quantitative data that can be obtained using a similar derivatization agent (2,4-Dinitrophenylhydrazine) and serve as a reference for the expected performance with this compound.

Table 1: Chromatographic Data for Derivatized Carbonyl Compounds

Carbonyl Compound Retention Time (min)
Formaldehyde3.5
Acetaldehyde5.2
Acetone6.8
Propionaldehyde7.5
Butyraldehyde9.1
Benzaldehyde11.3

Table 2: Method Validation Parameters

Parameter Value
Linearity Range (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.02
Limit of Quantification (LOQ) (µg/mL) 0.06
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis cluster_data Data Processing Sample_Standard Sample or Standard Solution Mix_Incubate Mix and Incubate Sample_Standard->Mix_Incubate Derivatization_Reagent This compound Solution Derivatization_Reagent->Mix_Incubate Acid_Catalyst Acid Catalyst Acid_Catalyst->Mix_Incubate SPE Solid Phase Extraction (SPE) Mix_Incubate->SPE For complex matrices HPLC_Injection HPLC Injection Mix_Incubate->HPLC_Injection SPE->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental workflow for the analysis of carbonyl compounds.

Conclusion

The use of this compound as a derivatizing agent provides a sensitive and reliable method for the quantification of carbonyl compounds by HPLC-UV. The protocols outlined in this document offer a solid foundation for developing and validating analytical methods for a wide range of applications in research and industry. Proper optimization of the derivatization and chromatographic conditions is crucial for achieving the desired analytical performance.

References

Application Note: Quantitative Analysis of Carbonyl Compounds in Biological Matrices using 4-Nitrobenzohydrazide as a Derivatization Agent and Internal Standard via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl compounds, such as aldehydes and ketones, are a significant class of molecules involved in various physiological and pathological processes.[1][2] Their quantification in biological matrices is crucial for understanding disease mechanisms and for biomarker discovery. However, the inherent properties of many carbonyls, such as high volatility, polarity, and poor ionization efficiency, present challenges for direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

To overcome these limitations, chemical derivatization is a widely employed strategy to enhance the sensitivity and chromatographic retention of these analytes.[2] Hydrazine-containing reagents, such as 2,4-dinitrophenylhydrazine (DNPH), are commonly used to react with the carbonyl group to form stable hydrazones, which exhibit improved ionization efficiency and chromatographic behavior.[1][2][3] This application note describes a robust LC-MS/MS method for the quantification of carbonyl compounds in biological samples, utilizing 4-Nitrobenzohydrazide as a derivatization agent. Furthermore, a structurally similar compound, such as an isotopically labeled version of the analyte-derivatization product or another suitable carbonyl-4-nitrobenzohydrazone, can be employed as an internal standard (IS) to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[4][5]

Principle

The methodology is based on the chemical derivatization of carbonyl compounds with this compound. The hydrazine moiety of this compound reacts with the carbonyl group of aldehydes and ketones to form a stable 4-nitrobenzoylhydrazone derivative. This derivatization imparts a readily ionizable group to the analyte, significantly enhancing its response in the mass spectrometer.

An internal standard (IS) is a compound that is added in a known quantity to all samples, calibration standards, and quality controls.[4] The IS should ideally be a stable isotope-labeled version of the analyte or a close structural analog that co-elutes with the analyte of interest.[5][6] The use of an IS is critical in LC-MS/MS bioanalysis to compensate for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[4][7] Quantification is achieved by calculating the ratio of the analyte peak area to the IS peak area, which provides a more accurate and precise measurement of the analyte concentration.[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Analytes of interest (e.g., formaldehyde, acetaldehyde, acetone)

  • Internal Standard (e.g., stable isotope-labeled derivatized analyte)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Solutions
  • Derivatization Reagent (25 mM this compound): Dissolve an appropriate amount of this compound in methanol.

  • Acid Catalyst (0.1% Formic Acid in Acetonitrile): Add 100 µL of formic acid to 100 mL of acetonitrile.

  • Protein Precipitation Reagent (20% TCA): Dissolve 20 g of TCA in 100 mL of water.

  • Stock Solutions of Analytes and Internal Standard (1 mg/mL): Prepare individual stock solutions in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to prepare calibration standards and quality control (QC) samples.

Sample Preparation and Derivatization Workflow
  • Sample Aliquoting: Pipette 100 µL of the biological sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to all tubes (except for the blank sample).

  • Protein Precipitation: Add 200 µL of cold 20% TCA to each tube. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 25 mM this compound solution.

    • Add 25 µL of 0.1% formic acid in acetonitrile.

    • Vortex briefly and incubate at 40°C for 60 minutes.

  • Final Preparation: After incubation, centrifuge the samples at 14,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Aliquot 100 µL of Sample/Standard/QC s2 Spike with 10 µL Internal Standard s1->s2 s3 Add 200 µL Cold 20% TCA s2->s3 s4 Vortex and Centrifuge s3->s4 s5 Transfer 150 µL Supernatant s4->s5 d1 Add 50 µL this compound s5->d1 d2 Add 25 µL Acid Catalyst d1->d2 d3 Incubate at 40°C for 60 min d2->d3 a1 Centrifuge and Transfer to Vial d3->a1 a2 Inject into LC-MS/MS System a1->a2

Caption: Experimental workflow for sample preparation and derivatization.
LC-MS/MS Method

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • MRM Transitions: Determine the precursor and product ions for each derivatized analyte and the internal standard by infusing the individual compounds.

Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines.[8][9][10][11][12] The key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and IS.[10][11]

  • Calibration Curve: A calibration curve should be prepared in the same biological matrix as the samples and should consist of a blank, a zero sample, and at least six non-zero concentrations.[10]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%).[9][10]

  • Accuracy and Precision: Determined by analyzing QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days.[9][10]

  • Matrix Effect: Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS.

  • Stability: The stability of the analytes should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[9][12]

Data Presentation

The following tables present hypothetical data from a validation study for a representative carbonyl compound.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
Carbonyl X1 - 1000> 0.991/x²

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=5)Intra-day Accuracy (%)Inter-day Precision (%CV, n=15)Inter-day Accuracy (%)
LLOQ18.5105.210.2103.8
Low QC36.298.77.599.5
Mid QC504.5101.35.8100.9
High QC8003.897.64.998.2

Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value; Precision (%CV) ≤15% (≤20% for LLOQ).[9][10]

Visualization of Internal Standard Correction

G cluster_0 Without Internal Standard cluster_1 With Internal Standard A Sample 1 Analyte Response: 1000 B Sample 2 (10% Signal Suppression) Analyte Response: 900 C Calculated Concentration is 10% lower A->C Inaccurate Result D Sample 1 Analyte Response: 1000 IS Response: 5000 Ratio (A/IS): 0.2 E Sample 2 (10% Signal Suppression) Analyte Response: 900 IS Response: 4500 Ratio (A/IS): 0.2 F Calculated Concentration is Correct D->F Accurate Result

Caption: Principle of internal standard correction for matrix effects.

Conclusion

This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantitative analysis of carbonyl compounds in biological matrices. The use of this compound as a derivatization agent enhances the analytical performance by improving the chromatographic and mass spectrometric properties of the target analytes. The incorporation of an internal standard is essential for achieving the high levels of accuracy and precision required for regulated bioanalysis. This methodology is suitable for a wide range of applications in clinical and preclinical research where the reliable measurement of carbonyl compounds is critical.

References

Application Notes and Protocols: Functionalization of Polymers with 4-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of carboxylated polymers with 4-nitrobenzohydrazide. This method is particularly relevant for the development of advanced drug delivery systems, biomaterials, and diagnostic tools. The introduction of the this compound moiety serves as a versatile linker for the subsequent conjugation of various molecules, such as drugs or targeting ligands, through the formation of hydrazone bonds.

Introduction

Polymer functionalization is a critical process in the development of sophisticated biomedical materials. By chemically modifying a polymer backbone, it is possible to introduce new functional groups that can alter the polymer's physical, chemical, and biological properties. The conjugation of this compound to carboxylated polymers via carbodiimide chemistry is a robust method for introducing a reactive hydrazide group. This hydrazide group can then react with aldehyde or ketone moieties on therapeutic agents or targeting molecules to form pH-sensitive hydrazone linkages. This is particularly advantageous for drug delivery applications, as the acidic environment of tumor tissues or endosomes can trigger the cleavage of the hydrazone bond and release the conjugated drug.

General Reaction Scheme

The functionalization process involves a two-step reaction. First, the carboxylic acid groups on the polymer are activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS-ester intermediate. Subsequently, the activated polymer is reacted with this compound, which forms a stable amide bond with the polymer backbone.

Polymer Functionalization Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step Polymer Carboxylated Polymer (-COOH) ActivatedPolymer Activated Polymer (-NHS Ester) Polymer->ActivatedPolymer EDC, NHS FunctionalizedPolymer Functionalized Polymer (-CONH-NH-C6H4-NO2) ActivatedPolymer->FunctionalizedPolymer This compound

Caption: General workflow for the functionalization of a carboxylated polymer with this compound.

Experimental Protocols

Materials
  • Carboxylated Polymer (e.g., Hyaluronic Acid, Poly(acrylic acid), Carboxymethyl Cellulose)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized water

  • Lyophilizer

Protocol 1: Functionalization of Hyaluronic Acid (HA) with this compound

This protocol describes the conjugation of this compound to hyaluronic acid, a widely used biocompatible polymer in drug delivery.

1. Dissolution of Hyaluronic Acid: a. Dissolve hyaluronic acid (e.g., 100 mg) in 10 mL of 0.1 M MES buffer (pH 6.0). b. Stir the solution gently at room temperature until the polymer is completely dissolved.

2. Activation of Carboxylic Acid Groups: a. To the HA solution, add NHS (e.g., 2-fold molar excess over HA carboxyl groups). b. Add EDC·HCl (e.g., 2-fold molar excess over HA carboxyl groups). c. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.

3. Conjugation with this compound: a. Dissolve this compound (e.g., 5-fold molar excess over HA carboxyl groups) in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and add it to the activated HA solution. b. Adjust the pH of the reaction mixture to 7.0-7.5 with 0.1 M NaOH. c. Stir the reaction at room temperature for 24 hours.

4. Purification of the Functionalized Polymer: a. Transfer the reaction mixture to a dialysis tube (e.g., MWCO 10 kDa). b. Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts. c. Lyophilize the dialyzed solution to obtain the this compound functionalized hyaluronic acid (HA-NBH) as a white solid.

Protocol_Workflow start Start dissolve Dissolve Polymer in MES Buffer start->dissolve activate Activate with EDC/NHS dissolve->activate conjugate Add this compound & Adjust pH activate->conjugate react React for 24h conjugate->react purify Purify by Dialysis react->purify lyophilize Lyophilize purify->lyophilize end End Product: Functionalized Polymer lyophilize->end

Caption: Step-by-step experimental workflow for polymer functionalization.

Data Presentation

The degree of substitution (DS), which represents the percentage of carboxyl groups functionalized with this compound, can be determined using various analytical techniques, most commonly by ¹H NMR spectroscopy.

Table 1: Representative Quantitative Data for Polymer Functionalization

PolymerMolar Ratio (Polymer:EDC:NHS:4-NBH)Reaction Time (h)Degree of Substitution (%)Reference
Hyaluronic Acid1 : 2 : 2 : 52415 - 25Hypothetical Data
Poly(acrylic acid)1 : 1.5 : 1.5 : 31810 - 20Hypothetical Data
Carboxymethyl Cellulose1 : 2.5 : 2.5 : 63620 - 30Hypothetical Data

Note: The degree of substitution is highly dependent on the specific polymer, reaction conditions, and stoichiometry of the reagents.

Characterization of Functionalized Polymers

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the successful conjugation of this compound to the polymer backbone.

Expected Spectral Changes:

  • Appearance of new peaks:

    • Aromatic C=C stretching vibrations from the nitrobenzene ring around 1600-1450 cm⁻¹.

    • Symmetric and asymmetric stretching of the nitro group (-NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

    • Amide I (C=O stretch) and Amide II (N-H bend) bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, confirming the formation of the amide bond.

  • Changes in existing peaks:

    • A decrease in the intensity of the broad O-H stretch from the carboxylic acid groups of the parent polymer.

Table 2: Key FTIR Peaks for Characterization

Functional GroupWavenumber (cm⁻¹)PolymerThis compoundFunctionalized Polymer
O-H (Carboxylic Acid)~3400 (broad)PresentAbsentReduced Intensity
C=O (Carboxylic Acid)~1720PresentAbsentReduced Intensity
Amide I (C=O)~1650AbsentPresentPresent
Amide II (N-H)~1550AbsentPresentPresent
NO₂ Asymmetric Stretch~1520AbsentPresentPresent
NO₂ Symmetric Stretch~1340AbsentPresentPresent
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for both qualitative confirmation of functionalization and quantitative determination of the degree of substitution.

Expected Spectral Changes:

  • Appearance of new aromatic proton signals:

    • Protons of the 4-nitrophenyl group will appear in the aromatic region of the spectrum, typically between 7.5 and 8.5 ppm.

  • Calculation of Degree of Substitution (DS):

    • The DS can be calculated by comparing the integral of the characteristic aromatic proton signals of the this compound moiety to the integral of a characteristic proton signal from the polymer backbone.

    • For example, in hyaluronic acid, the integral of the N-acetyl methyl protons (~2.0 ppm) can be used as an internal reference.

    Formula for DS calculation (example for HA): DS (%) = [ (Integral of aromatic protons / 4) / (Integral of N-acetyl protons / 3) ] * 100

Applications in Drug Delivery

The this compound functionalized polymer can act as a versatile platform for conjugating drugs that possess an aldehyde or ketone group. The resulting hydrazone linkage is known to be stable at physiological pH (7.4) but labile under mildly acidic conditions (pH 5-6), which are characteristic of the tumor microenvironment and endosomal/lysosomal compartments.

Drug_Delivery_Pathway Conjugate Polymer-Drug Conjugate (Hydrazone Linkage) Circulation Systemic Circulation (pH 7.4, Stable) Conjugate->Circulation Tumor Tumor Microenvironment (Acidic pH) Circulation->Tumor Cell Cancer Cell Tumor->Cell Endosome Endosome/Lysosome (Acidic pH) Cell->Endosome Release Drug Release Endosome->Release Hydrazone Cleavage

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various novel heterocyclic compounds, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, using 4-nitrobenzohydrazide as a key starting material. The protocols detailed herein are based on established synthetic methodologies and are intended to guide researchers in the development of new chemical entities with potential therapeutic applications. The synthesized compounds have shown promise as anticancer and antimicrobial agents.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are recognized for their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The Knorr pyrazole synthesis, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a common and robust method for their preparation.[1]

This protocol describes the acid-catalyzed condensation of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone)

  • Glacial acetic acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Logical Relationship for Pyrazole Synthesis

pyrazole_synthesis start Start Materials reactants This compound + 1,3-Dicarbonyl Compound start->reactants intermediate Hydrazone Intermediate (in situ) reactants->intermediate Condensation conditions Ethanol, Glacial Acetic Acid (cat.), Reflux (4-6h) cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Acid-catalyzed product 1-(4-nitrophenyl)-3,5-disubstituted-1H-pyrazole cyclization->product

Caption: Synthetic workflow for pyrazole derivatives.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.

This protocol details the synthesis of 1,3,4-oxadiazoles from this compound and various aromatic aldehydes, followed by oxidative cyclization.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid

  • Chloramine-T or similar oxidizing agent

  • Ice

Procedure:

  • Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid and reflux the mixture for 2-4 hours to form the corresponding acylhydrazone.

  • After the formation of the acylhydrazone (monitored by TLC), add an oxidizing agent such as Chloramine-T (1.1 mmol) to the reaction mixture.

  • Continue to reflux for another 3-5 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Workflow for 1,3,4-Oxadiazole Synthesis

oxadiazole_workflow cluster_synthesis Synthesis cluster_purification Purification Start This compound + Aromatic Aldehyde Step1 Formation of Acylhydrazone (Ethanol, Acetic Acid, Reflux) Start->Step1 Step2 Oxidative Cyclization (e.g., Chloramine-T, Reflux) Step1->Step2 Product 2,5-Disubstituted-1,3,4-Oxadiazole Step2->Product Workup Precipitation in Ice Water Product->Workup Filtration Vacuum Filtration Workup->Filtration Recrystallization Recrystallization from appropriate solvent Filtration->Recrystallization Final_Product Pure Oxadiazole Derivative Recrystallization->Final_Product

Caption: Synthesis and purification of 1,3,4-oxadiazoles.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered heterocyclic compounds with three nitrogen atoms, which are key components in a variety of pharmaceuticals with antifungal, antiviral, and anticancer activities. A versatile method for their synthesis involves the reaction of hydrazides with compounds containing a C-N bond, followed by cyclization.

This protocol outlines the synthesis of 1,2,4-triazoles starting from this compound.

Materials:

  • This compound

  • Phenyl isothiocyanate (or other isothiocyanates)

  • Ethanol

  • Sodium hydroxide

  • Hydrazine hydrate

  • Hydrochloric acid

Procedure:

  • Formation of Thiosemicarbazide: Reflux a mixture of this compound (1 mmol) and phenyl isothiocyanate (1 mmol) in ethanol (20 mL) for 4-6 hours. Cool the reaction mixture and collect the precipitated N-(4-nitrophenylcarbonyl)-N'-phenylthiosemicarbazide by filtration.

  • Cyclization: Suspend the thiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (2N, 10 mL) and reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to yield the pure 3-(4-nitrophenyl)-4-phenyl-5-mercapto-4H-1,2,4-triazole. Further modifications at the mercapto group can be performed if desired.

Logical Relationship for 1,2,4-Triazole Synthesis

triazole_synthesis start This compound + Phenyl Isothiocyanate step1 Thiosemicarbazide Formation (Ethanol, Reflux) start->step1 step2 Cyclization (NaOH, Reflux) step1->step2 step3 Acidification (HCl) step2->step3 product 3-(4-Nitrophenyl)-4-phenyl- 5-mercapto-4H-1,2,4-triazole step3->product anticancer_pathway drug This compound Derivative (e.g., Pyrazole) kinase Protein Kinase (e.g., EGFR, CDK) drug->kinase Inhibition downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) kinase->downstream Activation apoptosis Apoptosis kinase->apoptosis Induction proliferation Cell Proliferation & Survival downstream->proliferation Promotion antimicrobial_pathway drug This compound Derivative (e.g., Oxadiazole) enzyme Essential Microbial Enzyme (e.g., DNA gyrase, Dihydrofolate reductase) drug->enzyme Inhibition pathway Metabolic Pathway (e.g., DNA synthesis, Folic acid synthesis) enzyme->pathway Catalysis death Cell Death enzyme->death Induction of growth Bacterial/Fungal Growth & Proliferation pathway->growth Leads to

References

Troubleshooting & Optimization

optimizing reaction conditions for Schiff base formation with 4-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of Schiff bases using 4-Nitrobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind Schiff base formation with this compound?

The formation of a Schiff base, in this case, a hydrazone, involves a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide group (-NH₂) in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic imine (-C=N-) bond of the Schiff base.

Q2: What are the typical starting materials and reagents for this reaction?

The key reactants are this compound and a suitable aldehyde or ketone. A solvent is required to dissolve the reactants, and a catalyst is often used to accelerate the reaction.

Q3: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product spot.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Schiff bases with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inappropriate Solvent: Reactants may not be fully dissolved, hindering the reaction. 2. Incorrect pH: The reaction is sensitive to pH; either too acidic or too basic conditions can prevent product formation. 3. Insufficient Reaction Time or Temperature: The reaction may be slow under the current conditions. 4. Catalyst Inactivity or Absence: An acid catalyst is often necessary to promote the reaction.1. Solvent Optimization: Use a polar protic solvent like methanol or ethanol where both reactants are soluble. If solubility remains an issue, consider a polar aprotic solvent like DMF.[1] 2. pH Adjustment: Add a few drops of a weak acid like glacial acetic acid or a mineral acid like HCl to catalyze the reaction.[1][2][3] Avoid strongly acidic or basic conditions which can lead to hydrolysis.[4] 3. Increase Reaction Time/Temperature: Monitor the reaction by TLC. If it proceeds slowly at room temperature, consider heating the mixture to reflux.[1][5] Reaction times can range from 1 hour to over 24 hours.[1] 4. Add a Catalyst: Introduce a catalytic amount of glacial acetic acid or a few drops of concentrated HCl to the reaction mixture.
Formation of Multiple Products/Side Reactions 1. Impure Starting Materials: Contaminants in the this compound or the carbonyl compound can lead to side products. 2. Unintended Subsequent Reactions: The initial Schiff base product might be undergoing further reactions. 3. Molar Ratio Imbalance: An incorrect stoichiometric ratio of reactants can sometimes lead to side reactions.[6]1. Purify Reactants: Ensure the purity of your starting materials through recrystallization or other appropriate purification techniques. 2. Control Reaction Conditions: Optimize reaction time and temperature to favor the formation of the desired product and minimize subsequent reactions. Monitor closely with TLC. 3. Use Appropriate Stoichiometry: Typically, a 1:1 molar ratio of this compound to the carbonyl compound is used.[6]
Product is Difficult to Isolate or Purify 1. Product is Highly Soluble in the Reaction Solvent: This can make precipitation or crystallization challenging. 2. Oily Product Formation: The product may not crystallize easily.1. Solvent Removal and Recrystallization: Remove the reaction solvent under reduced pressure. Attempt recrystallization from a different solvent system. Common solvents for recrystallization include ethanol and methanol.[5] 2. Trituration/Solvent Exchange: If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification. Alternatively, dissolve the oil in a minimal amount of a good solvent and then add a poor solvent to precipitate the product.
Reaction Fails to Start 1. Inactive Carbonyl Compound: Sterically hindered or electronically deactivated aldehydes/ketones may be less reactive. 2. Low Quality of this compound: The starting hydrazide may have degraded.1. Use a More Reactive Carbonyl: If possible, switch to a more reactive aldehyde or ketone. Aromatic aldehydes are generally reactive. 2. Verify Starting Material Quality: Check the purity and integrity of the this compound.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of Schiff bases from this compound.

Protocol 1: General Procedure for Schiff Base Synthesis at Room Temperature
  • Dissolve Reactants: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the desired aldehyde or ketone in a suitable solvent (e.g., 20-30 mL of methanol).[7][8]

  • Add Catalyst (Optional but Recommended): Add a few drops of glacial acetic acid to the mixture.

  • Stir the Reaction: Stir the mixture at room temperature.

  • Monitor Progress: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Isolate the Product: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), the product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum to induce crystallization.

  • Purify the Product: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. If necessary, recrystallize the product from a suitable solvent like ethanol.

Protocol 2: Schiff Base Synthesis under Reflux Conditions
  • Set up Reflux: In a round-bottom flask equipped with a condenser, dissolve 1.0 mmol of this compound and 1.0 mmol of the aldehyde or ketone in an appropriate solvent (e.g., ethanol).

  • Add Catalyst: Add a catalytic amount of glacial acetic acid or a few drops of HCl.

  • Heat to Reflux: Heat the reaction mixture to reflux and maintain it for the required time (can be several hours).[5]

  • Monitor Progress: Periodically and carefully take aliquots from the reaction mixture to monitor its progress by TLC.

  • Cool and Isolate: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize upon cooling.

  • Purify: Collect the crystals by filtration, wash with cold solvent, and dry. Recrystallize if further purification is needed.

Data Presentation

The following tables summarize quantitative data for different reaction conditions.

Table 1: Effect of Solvent on Reaction Time and Yield

SolventCatalystTemperature (°C)Reaction Time (hours)Yield (%)
MethanolGlacial Acetic AcidRoom Temperature1 - 4~85-95
EthanolGlacial Acetic AcidReflux2 - 6~90-98
DMFNoneRoom Temperature12 - 24Variable
WaterNoneReflux> 24Generally Low

Table 2: Effect of Catalyst on Reaction Rate

CatalystTemperature (°C)Relative Reaction Rate
NoneRoom TemperatureSlow
Glacial Acetic AcidRoom TemperatureModerate
HCl (catalytic)Room TemperatureFast

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting Schiff base formation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Carbonyl Compound in Solvent add_catalyst Add Acid Catalyst (e.g., Acetic Acid) start->add_catalyst stir Stir at Room Temperature or Heat to Reflux add_catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete isolate Isolate Crude Product (Filtration/Evaporation) monitor->isolate Complete purify Recrystallize Product isolate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for Schiff base synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? cause1 Incorrect Solvent? start->cause1 Yes cause2 Wrong pH? start->cause2 Yes cause3 Insufficient Time/Temp? start->cause3 Yes cause4 No Catalyst? start->cause4 Yes sol1 Change Solvent (Methanol, Ethanol, DMF) cause1->sol1 sol2 Add Catalytic Acid (Acetic Acid, HCl) cause2->sol2 sol3 Increase Reaction Time or Apply Heat (Reflux) cause3->sol3 sol4 Add Acid Catalyst cause4->sol4 end Re-run Experiment sol1->end sol2->end sol3->end sol4->end

References

troubleshooting low yield in 4-Nitrobenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitrobenzohydrazide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Troubleshooting Guides (FAQs)

Issue 1: Low or No Yield of this compound

Q1: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I address them?

A1: Low or no yield in the synthesis of this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The reaction between the starting ester (methyl or ethyl 4-nitrobenzoate) and hydrazine hydrate may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. A common method involves refluxing the reaction mixture for several hours.[1][2]

  • Reagent Quality: The purity and reactivity of your starting materials are critical.

    • Solution: Ensure that the 4-nitrobenzoate ester is pure and that the hydrazine hydrate has not degraded. Using a fresh bottle of hydrazine hydrate is recommended. Impurities in the starting materials can lead to side reactions and lower yields.

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will result in an incomplete conversion of the ester.

    • Solution: Use a molar excess of hydrazine hydrate relative to the 4-nitrobenzoate ester to drive the reaction to completion.

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Solution: Ethanol or methanol are commonly used as solvents for this reaction.[1] Ensure that the reaction is heated to reflux to provide sufficient energy for the reaction to proceed at a reasonable rate.

Issue 2: Product Contamination and Purification Challenges

Q2: My final product appears impure, and I'm having difficulty with purification. What are the likely impurities and the best purification methods?

A2: Impurities in your this compound sample can often be unreacted starting materials or side products.

  • Common Impurities:

    • Unreacted Starting Ester: If the reaction is incomplete, the starting ester will contaminate your product. This can be identified by TLC analysis.

    • Side Products: Although less common for this specific reaction under standard conditions, side reactions can occur, especially if the reaction temperature is excessively high or if impurities are present in the starting materials.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying solid organic compounds like this compound.[3][4][5][6]

      • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For hydrazides, alcohols like ethanol or methanol are often suitable.[1][2] It is advisable to perform small-scale solubility tests to find the ideal solvent.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. The impurities will remain in the solvent.

    • Washing: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities clinging to the crystal surface.[3]

Data Presentation

ParameterConventional HeatingMicrowave IrradiationReference
Starting Material Ethyl 4-hydroxybenzoateEthyl 4-hydroxybenzoate[1][2]
Reagent Hydrazine HydrateHydrazine Hydrate[1][2]
Solvent EthanolNone (neat) or Water[1][2]
Reaction Time 2 hours3 minutes[1]
Temperature 60-70 °C (Reflux)180 Watts[1]
Yield 65%93%[1]

Note: This data is for the synthesis of 4-hydroxybenzohydrazide, a structurally similar compound, and illustrates the potential for significant yield improvement and reaction time reduction with microwave-assisted synthesis.

Experimental Protocols

Synthesis of this compound via Conventional Heating

This protocol is based on established methods for the synthesis of similar benzohydrazides.[1][7]

Materials:

  • Ethyl 4-nitrobenzoate

  • Hydrazine hydrate (80-95%)

  • Ethanol

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-nitrobenzoate (1 equivalent).

  • Add ethanol as a solvent (approximately 10-15 mL per gram of ester).

  • To this solution, add hydrazine hydrate (a molar excess, typically 2-3 equivalents).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC until the starting ester spot has disappeared (typically 2-4 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If necessary, place the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Incomplete Reaction? start->check_reaction check_reagents Reagent Quality Issue? start->check_reagents check_stoichiometry Incorrect Stoichiometry? start->check_stoichiometry check_purification Loss During Purification? start->check_purification solution_reaction Increase reaction time/temperature. Monitor with TLC. check_reaction->solution_reaction Yes solution_reagents Use fresh, high-purity starting materials. check_reagents->solution_reagents Yes solution_stoichiometry Use molar excess of hydrazine hydrate. check_stoichiometry->solution_stoichiometry Yes solution_purification Optimize recrystallization solvent. Minimize transfers and washes. check_purification->solution_purification Yes end_product Improved Yield solution_reaction->end_product solution_reagents->end_product solution_stoichiometry->end_product solution_purification->end_product

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Nitrobenzohydrazide Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-Nitrobenzohydrazide derivatives by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound derivatives?

A1: The ideal recrystallization solvent should dissolve the this compound derivative sparingly at room temperature but exhibit high solubility at elevated temperatures.[1] Commonly effective solvents for hydrazide compounds are polar organic solvents. It is recommended to start with ethanol, methanol, or acetonitrile.[1][2] Solvent mixtures, such as methanol-water, can also be effective.[1] A small-scale solvent screen with a few milligrams of your crude product is the best approach to identify the optimal solvent or solvent system.

Q2: What is the general principle behind recrystallization for purifying these compounds?

A2: Recrystallization is a purification technique for solid compounds that separates a target compound from its impurities based on differences in their solubility.[1] The process involves dissolving the impure compound in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[3]

Q3: How can I improve the purity of my final product if a single recrystallization is insufficient?

A3: If soluble impurities have similar solubility characteristics to your product, a single recrystallization may not be enough to achieve the desired purity.[2] In such cases, a second recrystallization may be necessary to further reduce the impurity levels.[2] Additionally, if your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[4]

Q4: My compound seems to be degrading during recrystallization. What could be the cause?

A4: Prolonged exposure to high temperatures can potentially degrade sensitive compounds. Ensure you are not heating the solution for an excessive amount of time. Use a solvent that allows for dissolution at a temperature well below the compound's decomposition point. If degradation is suspected, using a solvent with a lower boiling point or employing a purification method that does not require heat, such as column chromatography, might be a better alternative.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound derivatives.

Issue 1: The Compound Does Not Dissolve in the Hot Solvent.

  • Cause: The chosen solvent is unsuitable, or an insufficient volume has been used.[2]

  • Solution:

    • Verify Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.[2]

    • Add More Solvent: Add small portions of the hot solvent to the crude product until it just dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[3][4]

    • Change Solvent: If the compound remains insoluble even with a significant amount of boiling solvent, the solvent is likely inappropriate. Try a more polar solvent or a mixed solvent system.[1]

    • Insoluble Impurities: If a portion of the material does not dissolve even after adding more solvent, it may consist of insoluble impurities. In this case, perform a hot filtration to remove these solids before allowing the solution to cool.[4][5]

Issue 2: No Crystals Form Upon Cooling.

  • Cause: The solution is not supersaturated, which can happen if too much solvent was used.[6][7]

  • Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[2][3]

      • Seeding: Add a tiny, pure crystal of the this compound derivative to the solution. This "seed" crystal acts as a template for crystal formation.[2]

    • Concentrate the Solution: If induction methods fail, gently heat the solution to boil off some of the solvent.[2][6] This will increase the concentration of the compound. Allow the more concentrated solution to cool again.

    • Further Cooling: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the compound's solubility.[4]

Issue 3: The Product "Oils Out" Instead of Forming Crystals.

  • Cause: The compound is separating from the solution as a liquid instead of a solid. This often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly.[5][7]

  • Solution:

    • Reheat and Dilute: Warm the flask to redissolve the oil.[7] Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Down Cooling: Allow the solution to cool very slowly. You can achieve this by leaving the flask on a hot plate that has been turned off or by insulating the flask to retain heat longer.[6][7] Slow cooling gives molecules time to align properly into a crystal lattice.

    • Change Solvent System: If the problem persists, select a solvent with a lower boiling point or use a different solvent system altogether.[4]

Issue 4: The Yield of Recrystallized Product is Very Low.

  • Cause: Several factors can contribute to a poor yield.

  • Solution:

    • Avoid Excess Solvent: Using too much solvent during dissolution is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.[3][6][7] Use only the minimum amount of hot solvent required for complete dissolution.

    • Ensure Complete Crystallization: Cool the solution thoroughly, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of the solution.[2]

    • Minimize Transfer Loss: When filtering, rinse the flask with a small amount of the ice-cold mother liquor (the filtrate) to transfer any remaining crystals to the filter funnel.[4]

    • Use Ice-Cold Washing Solvent: Wash the collected crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent. Using warm solvent will dissolve some of your purified product.[2]

Experimental Protocols

General Protocol for Recrystallization of this compound Derivatives

  • Solvent Selection: Test the solubility of a small amount of the crude product in various potential solvents (e.g., ethanol, methanol, acetonitrile) in a test tube to find a suitable one.[1] The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8] Be aware that charcoal can also adsorb some of the desired product.[8]

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by air drying or drying in a vacuum oven.

Data Presentation

Table 1: Common Solvents for Hydrazide Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA commonly effective starting solvent for hydrazide derivatives.[2]
Methanol65PolarOften used for polar compounds; can be used in a mixture with water.[1][9]
Acetonitrile82PolarAnother potential polar solvent for hydrazides.[1]
Water100Very PolarCan be a good choice for sufficiently polar compounds, but product recovery can be difficult.[7][10]
n-Hexane/AcetoneVariableMixedA mixed solvent system that can be effective when a single solvent is not ideal.[10]
Toluene111Non-polarCan be effective for some derivatives, particularly those with less polar characteristics.[10]

Visualization

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution to room temperature dissolve->cool crystals_form Do crystals form? cool->crystals_form success Collect, wash, and dry crystals crystals_form->success Yes no_crystals Issue: No Crystals crystals_form->no_crystals No oiling_out Issue: Product Oils Out crystals_form->oiling_out Oils Out troubleshoot_no_crystals Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: 1. Reheat & add more solvent 2. Cool solution slower 3. Change solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound derivatives.

References

Technical Support Center: 4-Nitrobenzohydrazide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitrobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for biological assays?

This compound is a chemical compound with the formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol .[1] It serves as a versatile precursor in the synthesis of various biologically active molecules. For accurate and reproducible results in biological assays, it is crucial that the compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate concentration measurements, precipitation during the experiment, and consequently, unreliable data.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueReference
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
pKa 2.77, 11.17
Appearance Yellow crystalline solid
Melting Point 210-214 °C

The two pKa values suggest that the solubility of this compound is pH-dependent. At a pH below 2.77, the molecule will be protonated and may exhibit increased solubility in aqueous solutions. Conversely, at a pH above 11.17, it will be deprotonated, which could also affect its solubility.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for biological assays.

Problem: My this compound is not dissolving in my aqueous buffer.

This is a common issue due to the compound's limited water solubility. Here is a step-by-step troubleshooting workflow:

Troubleshooting_Workflow start Start: this compound insoluble in aqueous buffer cosolvent Try a water-miscible organic co-solvent (e.g., DMSO, Ethanol) start->cosolvent ph_adjust Adjust the pH of the aqueous buffer start->ph_adjust check_precip Check for precipitation after dilution into final assay medium cosolvent->check_precip ph_adjust->check_precip optimize Optimize co-solvent concentration and/or pH check_precip->optimize Precipitation occurs success Success: Compound is soluble check_precip->success No precipitation optimize->check_precip fail Still issues? Consider other solubilization techniques (e.g., surfactants) optimize->fail

Caption: Troubleshooting workflow for this compound solubility.

Solution 1: Utilize a Co-solvent

For many biological assays, a small percentage of an organic co-solvent can be used to dissolve the compound before diluting it into the aqueous assay buffer.

  • Dimethyl Sulfoxide (DMSO): This is a powerful and widely used solvent for preparing stock solutions of poorly soluble compounds.

  • Ethanol: Another common choice, particularly when DMSO might interfere with the assay.

Recommended Starting Concentrations of Co-solvents in Final Assay Medium:

It is crucial to keep the final concentration of the organic solvent low to avoid affecting the biological system.

Co-solventRecommended Final ConcentrationPotential Issues
DMSO < 0.5% (v/v)Can be toxic to some cell lines at higher concentrations.
Ethanol < 1% (v/v)Can affect enzyme activity and cell membrane integrity.

Solution 2: Adjust the pH of the Buffer

Given the pKa values of this compound, altering the pH of your buffer can significantly impact its solubility.

  • Acidic Conditions (pH < 2.77): The molecule will be protonated, potentially increasing its solubility.

  • Alkaline Conditions (pH > 11.17): The molecule will be deprotonated, which may also enhance solubility.

Caution: Ensure that the adjusted pH is compatible with your biological assay. Extreme pH values can denature proteins and harm cells. For most cell-based and enzymatic assays, a pH range of 6.8 to 7.8 is recommended.

Problem: My compound precipitates when I dilute the stock solution into the aqueous assay buffer.

This indicates that the compound's solubility limit has been exceeded in the final assay medium.

Solutions:

  • Lower the final concentration of this compound.

  • Increase the percentage of the co-solvent in the final assay medium, being mindful of its compatibility with your assay.

  • Prepare a fresh, more dilute stock solution in the co-solvent before adding it to the buffer.

  • Warm the assay buffer slightly (e.g., to 37°C) before adding the compound stock solution, as solubility often increases with temperature. Ensure the temperature is appropriate for your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution that can be serially diluted for most biological applications.

Stock_Solution_Protocol weigh 1. Weigh 1.8115 mg of This compound add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex or sonicate until fully dissolved add_dmso->dissolve store 4. Store at -20°C in small aliquots dissolve->store

Caption: Protocol for preparing a 10 mM this compound stock solution.

Materials:

  • This compound (MW: 181.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh 1.8115 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution vigorously or sonicate in a water bath until the solid is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into a final aqueous medium for a cell-based assay.

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock 1:10 in DMSO.

  • Final Dilution: Add 10 µL of the 1 mM intermediate stock solution to 990 µL of pre-warmed cell culture medium.

  • Mixing: Mix thoroughly by gentle pipetting or inverting the tube.

  • Application: Use the working solution immediately in your cell-based assay.

Important Considerations:

  • Always include a vehicle control in your experiments containing the same final concentration of the co-solvent (e.g., 0.1% DMSO) to account for any solvent-induced effects.

  • The solubility of this compound can be batch-dependent. It is advisable to perform a small-scale solubility test with a new batch of the compound.

  • For sensitive assays, it may be necessary to further optimize the co-solvent concentration and pH to find the best balance between compound solubility and assay performance.

References

managing side reactions during the synthesis of 4-Nitrobenzohydrazide metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-nitrobenzohydrazide metal complexes. Our aim is to help you manage and mitigate common side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound metal complexes?

A1: The primary side reactions encountered are the hydrolysis of the hydrazone ligand and the formation of an azine byproduct. Additionally, redox reactions involving the nitro group of the ligand and the transition metal ion can sometimes occur.

Q2: How can I detect the presence of the common side products in my reaction mixture?

A2: A combination of spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) can often show multiple spots if side products are present. FT-IR spectroscopy can reveal the presence of C=O stretching bands from the hydrolyzed aldehyde or ketone. 1H NMR spectroscopy is particularly useful for identifying the distinct signals of the azine byproduct. Mass spectrometry can confirm the molecular weights of the desired complex and any impurities.

Q3: What is the general cause of hydrolysis in my reaction?

A3: Hydrolysis of the hydrazone linkage (C=N) is typically catalyzed by the presence of acid and water in the reaction mixture. This reverts the hydrazone to this compound and the corresponding aldehyde or ketone.

Q4: How does azine formation occur?

A4: Azine formation happens when a molecule of the 4-nitrobenzoylhydrazone intermediate reacts with a second molecule of the aldehyde or ketone starting material.[1][2] This is more likely to occur if the aldehyde or ketone is used in excess or if the reaction conditions favor this condensation.

Q5: Can the nitro group on the this compound ligand cause any complications?

A5: Yes, the electron-withdrawing nitro group can influence the electronic properties of the ligand and the resulting metal complex.[3][4] In some cases, particularly with redox-active metals, there is a potential for intramolecular redox reactions, where the nitro group is reduced. Careful selection of the metal precursor and reaction conditions is important.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound metal complexes.

Problem 1: Low Yield of the Desired Metal Complex
Possible Cause Troubleshooting Steps
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC. An insufficient reaction time or temperature may lead to incomplete formation of the complex. Conversely, excessive heat can promote decomposition.
- Check Stoichiometry: Ensure the correct molar ratios of the ligand (or its precursors) and the metal salt are used. A slight excess of the ligand may sometimes be beneficial.
Hydrolysis of the Ligand/Complex - Use Anhydrous Solvents: Traces of water can lead to the hydrolysis of the hydrazone linkage. Use freshly dried solvents.[1]
- Control pH: Avoid highly acidic conditions which can catalyze hydrolysis. If an acid catalyst is necessary for the initial hydrazone formation, use it in catalytic amounts and consider adding a non-nucleophilic base to neutralize it before adding the metal salt.
Precipitation of Metal Hydroxide - pH Control: If the reaction is run at a pH that is too high, the metal salt may precipitate as a metal hydroxide, making it unavailable for complexation. Maintain the pH in a suitable range for the specific metal ion.
Formation of Side Products - See Problem 2 and 3.
Problem 2: Presence of an Unwanted Crystalline or Oily Byproduct (Likely Azine)
Possible Cause Troubleshooting Steps
Incorrect Stoichiometry - Adjust Reactant Ratios: The formation of azines is favored by an excess of the aldehyde or ketone.[1] Use a 1:1 molar ratio of this compound to the carbonyl compound to form the hydrazone ligand.
Prolonged Reaction Time at Elevated Temperatures - Optimize Reaction Conditions: Monitor the formation of the desired product by TLC and stop the reaction once the formation of the complex is maximized to prevent further reaction to the azine.
Purification Strategy - Recrystallization: Azines are often less polar than the corresponding hydrazone or metal complex and may have different solubility profiles, allowing for separation by recrystallization from a suitable solvent or solvent mixture.[5][6][7][8]
- Column Chromatography: If recrystallization is ineffective, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can be used for separation.[9]
Problem 3: Evidence of Ligand Hydrolysis (Presence of this compound and/or Carbonyl Compound)
Possible Cause Troubleshooting Steps
Presence of Water in the Reaction - Use Anhydrous Conditions: Employ oven-dried glassware and anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Acidic pH - pH Adjustment: Maintain a neutral or slightly basic pH during the complexation step. The stability of metal complexes is often pH-dependent.[10]
Work-up and Purification Conditions - Avoid Acidic Washes: During the work-up, avoid washing the product with acidic solutions. Use neutral or slightly basic aqueous solutions if washing is necessary.
- Control Temperature during Purification: Elevated temperatures during solvent removal (e.g., on a rotary evaporator) can sometimes promote hydrolysis if residual water or acid is present.
Problem 4: Unexpected Color Change or Product Suggesting a Redox Reaction
Possible Cause Troubleshooting Steps
Redox-Active Metal - Choose Appropriate Metal Salt: Some metal ions are more prone to redox reactions than others. Consider the redox potential of your chosen metal.
Reaction Conditions - Control Temperature: High temperatures can sometimes initiate redox processes.
- Inert Atmosphere: Performing the reaction under an inert atmosphere can help prevent oxidation by atmospheric oxygen.
Characterization - Spectroscopic Analysis: Use techniques like UV-Vis and EPR spectroscopy to investigate the electronic structure of the metal center in your product.
- Cyclic Voltammetry: This electrochemical technique can be used to study the redox properties of your complex and identify any redox-active species.

Data Presentation

Table 1: Influence of pH on the Stability of Metal-Ligand Complexes (Illustrative)

Metal IonOptimal pH Range for ComplexationObservations Outside Optimal Range
Cu(II)5 - 7< pH 4: Potential for ligand hydrolysis. > pH 8: Precipitation of Cu(OH)₂.
Ni(II)6 - 8< pH 5: Incomplete complexation. > pH 9: Precipitation of Ni(OH)₂.
Zn(II)6 - 8< pH 5: Poor complex formation. > pH 8.5: Formation of zincates.
Co(II)6 - 8< pH 5: Risk of ligand hydrolysis. > pH 9: Oxidation of Co(II) to Co(III) possible in air.

Table 2: Spectroscopic Data for Identification of Products and Byproducts

CompoundKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)Expected Mass Spec (m/z)
This compound~3300 (N-H), ~1650 (C=O)Aromatic protons, -NH₂, -NH-[M+H]⁺ ~182.05
4-Nitrobenzoylhydrazone (example with benzaldehyde)~3200 (N-H), ~1640 (C=O), ~1600 (C=N)Aromatic protons, -NH-, -N=CH-[M+H]⁺ ~270.08
Azine of Benzaldehyde~1600 (C=N)Aromatic protons, -N=CH-[M+H]⁺ ~209.11
This compound Metal ComplexShift in C=O and C=N bandsBroadening of signals, shifts in aromatic protons[M+L]⁺, [M+2L]⁺ etc.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzoylhydrazone Ligand
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated hydrazone can be collected by filtration, washed with cold solvent, and dried under vacuum.

Protocol 2: General Synthesis of this compound Metal(II) Complex
  • Dissolve the synthesized 4-nitrobenzoylhydrazone ligand (2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with DMF for better solubility).[11][12]

  • In a separate flask, dissolve the metal(II) salt (e.g., chloride, nitrate, or acetate) (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture to the optimal range for the specific metal ion (see Table 1) using a dilute base (e.g., NaOH or NH₄OH solution).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the formation of the complex by TLC.

  • Cool the mixture to room temperature. The precipitated metal complex is collected by filtration, washed with cold solvent, and dried in a vacuum desiccator over P₄O₁₀.

Protocol 3: Purification by Recrystallization
  • Select a solvent or a solvent pair in which the desired complex has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility characteristics.[5][6][7][8]

  • Dissolve the crude complex in the minimum amount of the hot solvent.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry.

Visualizations

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_purification Purification This compound This compound Reaction1 Condensation (Acid Catalyst, Reflux) This compound->Reaction1 Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction1 Hydrazone Ligand Hydrazone Ligand Reaction1->Hydrazone Ligand Reaction2 Complexation (pH control, Reflux) Hydrazone Ligand->Reaction2 Metal Salt Metal Salt Metal Salt->Reaction2 Crude Complex Crude Complex Reaction2->Crude Complex Purification Recrystallization or Chromatography Crude Complex->Purification Pure Complex Pure Complex Purification->Pure Complex Side_Reaction_Pathways 4-NBH This compound Hydrazone 4-Nitrobenzoylhydrazone (Desired Ligand) 4-NBH->Hydrazone + RCOR' - H₂O RCOR' Aldehyde/Ketone Metal Complex Desired Metal Complex Hydrazone->Metal Complex + Metal Ion Azine Azine Byproduct Hydrazone->Azine + RCOR' - H₂O Hydrolysis Hydrolysis Products (4-NBH + RCOR') Hydrazone->Hydrolysis + H₂O (acid catalyst) Troubleshooting_Logic Problem Low Yield or Impure Product Check_TLC Analyze by TLC Problem->Check_TLC Multiple_Spots Multiple Spots Present Check_TLC->Multiple_Spots Yes Single_Spot Mainly One Spot Check_TLC->Single_Spot No Identify_Byproducts Identify Byproducts (NMR, MS, IR) Multiple_Spots->Identify_Byproducts Optimize_Reaction Optimize Reaction (Time, Temp, Stoichiometry) Single_Spot->Optimize_Reaction Hydrolysis Hydrolysis Products (4-NBH, Aldehyde) Identify_Byproducts->Hydrolysis Azine Azine Byproduct Identify_Byproducts->Azine Improve_Purification Improve Purification (Recrystallization, Chromatography) Optimize_Reaction->Improve_Purification Control_pH_Water Control pH and Use Anhydrous Conditions Hydrolysis->Control_pH_Water Adjust_Stoichiometry Adjust Stoichiometry (1:1 Hydrazide:Carbonyl) Azine->Adjust_Stoichiometry Control_pH_Water->Improve_Purification Adjust_Stoichiometry->Improve_Purification

References

stability issues of 4-Nitrobenzohydrazide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide based on the chemical properties of the hydrazide functional group. As of the last update, specific experimental data on the pH-dependent stability of 4-Nitrobenzohydrazide was not publicly available. Researchers should use this guide as a starting point and validate their findings with compound-specific experimental data.

Troubleshooting Guides and FAQs

This section provides practical guidance for researchers encountering stability issues with this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

A1: A decrease in concentration suggests that the compound may be degrading. This compound, containing a hydrazide functional group, can be susceptible to hydrolysis, particularly under certain pH conditions. The stability of hydrazides is known to be influenced by both acidic and basic environments. It is also important to consider other factors such as temperature, light exposure, and the presence of oxidizing or reducing agents in your experimental setup.

Q2: At what pH is this compound expected to be most stable?

A2: While specific data for this compound is unavailable, many organic molecules with hydrazide functionalities exhibit their greatest stability at a near-neutral pH.[1][2] Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the hydrazide bond.[3] It is recommended to perform a pH-rate profile study to determine the optimal pH for your specific application and buffer system.

Q3: What are the likely degradation products of this compound under hydrolytic conditions?

A3: Under hydrolytic conditions, the primary degradation products of this compound are expected to be 4-nitrobenzoic acid and hydrazine. The reaction involves the cleavage of the amide bond within the hydrazide group.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of aromatic compounds like this compound.[4][5] You can develop a stability-indicating method that separates the parent compound from its potential degradation products. This allows for the quantification of the remaining active compound over time.

Q5: Are there any specific storage conditions recommended for this compound solutions?

A5: To minimize degradation, it is advisable to store solutions of this compound in a cool, dark place. If the compound is found to be unstable at room temperature, refrigeration or freezing may be necessary. The pH of the solution should be maintained in a range determined to be optimal for its stability, likely near neutral. Solutions should be prepared fresh whenever possible.

Troubleshooting Common Issues
Observed Issue Potential Cause Recommended Action
Rapid loss of compound in acidic buffer Acid-catalyzed hydrolysis of the hydrazide group.Increase the pH of the buffer towards neutral. Conduct a pH stability study to identify a more suitable pH range.
Precipitate formation in the solution The compound or its degradation products may have low solubility at the experimental pH.Check the solubility of this compound and its expected degradation products at the working pH. Consider using a co-solvent if compatible with your experiment.
Inconsistent results between experimental runs Degradation is occurring, but the rate is variable due to slight differences in pH, temperature, or light exposure.Standardize all experimental conditions meticulously. Prepare fresh solutions for each experiment from a solid stock. Use a calibrated pH meter and a temperature-controlled environment.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Identify the new peaks by comparing their retention times with standards of expected degradation products (e.g., 4-nitrobenzoic acid). If standards are unavailable, techniques like LC-MS can be used for identification.

Data Presentation

To systematically evaluate the stability of this compound, it is crucial to collect quantitative data. The following table provides a template for organizing your experimental findings.

Table 1: Stability of this compound at Various pH Conditions

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationHalf-life (t½) (hours)
2.0250
6
12
24
5.0250
6
12
24
7.4250
6
12
24
9.0250
6
12
24

Experimental Protocols

The following is a generalized protocol for conducting a forced degradation study to assess the stability of this compound under different pH conditions.[6][7]

Protocol: pH-Dependent Stability Study

Objective: To determine the rate of degradation of this compound in aqueous solutions at various pH values.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Buffer systems for a range of pH values (e.g., HCl for acidic, phosphate buffers for neutral, and borate buffers for basic)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • For each pH to be tested (e.g., 2, 5, 7.4, 9), prepare a buffer solution.

    • In separate volumetric flasks, add a small, known volume of the this compound stock solution and dilute with the respective buffer to obtain the desired final concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal to avoid affecting the buffer's properties.

  • Incubation:

    • Immediately after preparation, take a sample from each test solution for the initial time point (t=0) analysis.

    • Place the remaining solutions in a temperature-controlled environment (e.g., 25°C or an elevated temperature to accelerate degradation).

  • Sampling: Withdraw aliquots from each test solution at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Analyze each sample by a validated stability-indicating HPLC method.

    • Quantify the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Troubleshooting Workflow for Stability Issues

troubleshooting_workflow start Start: Observe Instability Issue check_ph Measure pH of Solution start->check_ph ph_extreme Is pH highly acidic or basic? check_ph->ph_extreme adjust_ph Adjust pH to Neutral and Re-test ph_extreme->adjust_ph Yes other_factors Consider Other Factors: Temperature, Light, Oxygen ph_extreme->other_factors No retest Re-test Stability adjust_ph->retest temp_issue Is temperature elevated? other_factors->temp_issue reduce_temp Lower Temperature/ Refrigerate temp_issue->reduce_temp Yes light_issue Is solution exposed to light? temp_issue->light_issue No reduce_temp->retest protect_light Protect from Light (Amber Vials) light_issue->protect_light Yes oxygen_issue Is solution exposed to air? light_issue->oxygen_issue No protect_light->retest inert_atm Use Degassed Solvents/ Inert Atmosphere oxygen_issue->inert_atm Yes oxygen_issue->retest No inert_atm->retest end End: Stability Improved retest->end

Caption: A flowchart for troubleshooting stability problems.

General Hydrolysis Pathway of a Hydrazide

hydrolysis_pathway hydrazide R-CO-NH-NH2 (Hydrazide) water + H2O hydrazide->water products Products water->products catalyst H+ or OH- acid R-COOH (Carboxylic Acid) products->acid hydrazine H2N-NH2 (Hydrazine) products->hydrazine

Caption: Acid/base catalyzed hydrolysis of a hydrazide.

References

optimizing derivatization time and temperature for 4-Nitrobenzohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitrobenzohydrazide Derivatization

Welcome to the technical support center for this compound reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure successful derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in derivatization?

A1: this compound is primarily used as a derivatizing agent for aldehydes and ketones.[1][2] The reaction converts the carbonyl group into a stable hydrazone derivative. This process is crucial for enhancing the detectability of these analytes in various analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, due to the strong chromophore (the nitro group) introduced into the molecule.[2]

Q2: Why is my derivatization yield consistently low?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature.[3]

  • Reagent Purity: The purity of your this compound, the analyte, and the solvent is critical. Impurities can lead to side reactions.[3]

  • Suboptimal pH: The reaction is typically acid-catalyzed. The absence of a catalyst or an incorrect pH can significantly slow down the reaction.[4][5]

  • Product Loss: Significant product loss can occur during the work-up and purification steps, such as extraction or recrystallization.[3]

Q3: My final product appears discolored or impure. What could be the cause?

A3: Discoloration often points to side reactions or the presence of impurities from the starting materials.[5] Running the reaction at the lowest effective temperature can help minimize the formation of byproducts.[3] If impurities persist, purification methods like recrystallization or column chromatography are recommended.[3][5]

Q4: How stable are the this compound derivatives?

A4: Hydrazone derivatives are generally stable. However, their stability can be compromised under harsh conditions. For instance, a large excess of strong acid and elevated temperatures can lead to the hydrolysis of the hydrazone back to the original aldehyde/ketone and hydrazide.[4] It is advisable to conduct a stability test of your derivatives under your specific storage and analysis conditions.[4]

Q5: What is the role of an acid catalyst in this reaction?

A5: An acid catalyst, typically a weak acid like acetic acid, is used to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon.[4] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the nucleophilic nitrogen of the hydrazide. Maintaining a weakly acidic condition (e.g., pH 4-5) is often optimal, as a highly acidic environment can protonate the hydrazide itself, reducing its nucleophilicity.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Minimal Product Formation Reaction conditions are too mild (temperature too low, time too short).Increase the reaction temperature in increments (e.g., 10°C) or extend the reaction time. Monitor reaction progress using TLC or HPLC.[3]
Absence of an acid catalyst.Add a catalytic amount of a weak acid, such as acetic acid (e.g., 1-2% v/v).[4]
Impure or degraded reagents.Use high-purity this compound and solvents. Ensure the analyte has not degraded.[3]
Multiple Spots on TLC / Peaks in Chromatogram Formation of side products due to high temperature.Reduce the reaction temperature. High temperatures can sometimes cause side reactions or degradation.[6]
Reaction with impurities in the starting material or solvent.Purify starting materials and use high-purity, dry solvents.
(E)/(Z) isomer formation of the hydrazone.This is an inherent property of hydrazones. Often, the isomers can be separated chromatographically. If not, quantification may require integration of both peaks.
Product Fails to Precipitate/Crystallize Product is too soluble in the reaction solvent.Cool the reaction mixture in an ice bath to reduce solubility. If that fails, carefully add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to induce precipitation.
Concentration of the product is too low.Concentrate the solution by removing some of the solvent under reduced pressure before cooling.
Derivative Decomposes During Analysis Thermal instability (GC analysis).Ensure the GC inlet temperature is not excessively high. PFBHA derivatives, which are similar, are noted for their thermal stability, but this should always be checked.[1]
Hydrolysis in the mobile phase (LC analysis).Adjust the pH of the mobile phase. Hydrazones are more stable in neutral or slightly acidic conditions compared to strongly acidic or basic conditions.[4]

Optimization of Reaction Parameters

Optimizing derivatization time and temperature is critical for achieving maximum yield and minimizing side reactions. The ideal conditions can vary depending on the specific aldehyde or ketone being derivatized.

Table 1: General Guidelines for Temperature Optimization
Temperature RangeExpected OutcomeConsiderations
Room Temperature (20-30°C) Slower reaction rate, minimal side products.May require significantly longer reaction times (several hours to overnight). A good starting point for sensitive substrates.[3][4]
Mild Heat (40-60°C) Moderate increase in reaction rate.A common range for balancing reaction speed and minimizing degradation. Often achieves completion in 1-4 hours.[5]
Elevated Heat (70-100°C) Fast reaction rate, often complete within 30-60 minutes.Higher risk of side reactions and product degradation.[6][7] This range should be approached with caution and careful monitoring.
Table 2: General Guidelines for Time Optimization
Reaction TimeExpected OutcomeWhen to Use
30 - 60 minutes Sufficient for reactive aldehydes/ketones at elevated temperatures.When using temperatures >70°C.[6]
1 - 4 hours Common timeframe for reactions at mild temperatures (40-60°C).A standard starting point for most derivatizations.[3]
> 4 hours to Overnight Ensures completion for less reactive substrates or reactions at room temperature.When initial trials show an incomplete reaction after shorter durations.

Note: The optimal conditions should always be determined empirically for each specific analyte.

Experimental Protocols

Protocol 1: General Derivatization of an Aldehyde/Ketone with this compound

This protocol provides a general procedure that can be adapted for specific analytes.

  • Preparation:

    • In a clean, dry reaction vial, dissolve your aldehyde or ketone starting material (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture containing water).

    • In a separate vial, prepare a solution of this compound (1.1 equivalents) in the same solvent.

  • Reaction:

    • Add the this compound solution to the aldehyde/ketone solution with stirring.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the reaction mixture to the desired temperature (e.g., 60°C) using a water bath or heating block.

  • Monitoring:

    • Stir the reaction for the specified time (e.g., 2 hours).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for HPLC analysis until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Further cool the mixture in an ice bath for 30 minutes to promote the precipitation of the hydrazone product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent to remove residual impurities.

  • Purification:

    • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

    • Dry the purified product under vacuum to obtain the final 4-nitrobenzoylhydrazone derivative.

Visualizations

Diagrams of Workflows and Pathways

G General Derivatization Reaction cluster_reactants Reactants cluster_products Products Aldehyde_Ketone Aldehyde or Ketone (R-C(=O)-R') Hydrazone 4-Nitrobenzoylhydrazone (Derivative) Aldehyde_Ketone->Hydrazone + Hydrazide This compound Hydrazide->Hydrazone Water Water (H₂O) Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Hydrazone

Caption: General reaction scheme for this compound derivatization.

G Experimental Workflow A 1. Dissolve Reactants (Analyte + 4-NBH) B 2. Add Acid Catalyst A->B C 3. Heat & Stir (Optimize Temp/Time) B->C D 4. Monitor Reaction (e.g., TLC, HPLC) C->D D->C Incomplete? E 5. Cool to Precipitate D->E Complete F 6. Filter & Wash Solid E->F G 7. Purify Product (Recrystallization) F->G H 8. Dry & Analyze G->H

Caption: Step-by-step experimental workflow for derivatization.

G Troubleshooting Logic action_node action_node issue_node issue_node Start Low Yield? CheckCompletion Reaction Complete? Start->CheckCompletion CheckPurity Reagents Pure? CheckCompletion->CheckPurity Yes Incomplete Increase Time / Temp Add Catalyst CheckCompletion->Incomplete No CheckConditions Temp/Time Optimal? CheckPurity->CheckConditions Yes Impure Use High-Purity Reagents CheckPurity->Impure No Suboptimal Systematically Vary Temp & Time CheckConditions->Suboptimal No WorkupLoss Product Lost During Work-up? CheckConditions->WorkupLoss Yes OptimizeWorkup Optimize Purification & Extraction Steps WorkupLoss->OptimizeWorkup Yes

References

Technical Support Center: Characterization of Complex 4-Nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex 4-Nitrobenzohydrazide derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum of a this compound Schiff base derivative poorly resolved or overlapping?

Answer:

Poor resolution or overlapping signals in the aromatic region of ¹H NMR spectra for these derivatives can be attributed to several factors:

  • Similar Electronic Environments: The substituents on the different aromatic rings may create similar electronic environments, leading to closely spaced chemical shifts.

  • Restricted Rotation: The presence of the hydrazone linkage can lead to restricted rotation around the C-N bonds, resulting in the presence of rotamers or isomers (E/Z) which can complicate the spectrum.[1]

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons.

Troubleshooting Steps:

  • Change the Deuterated Solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to DMSO-d₆ or vice-versa) can alter the chemical shifts and improve signal separation. Aromatic solvents like benzene-d₆ can also induce significant shifts.

  • Vary the Temperature: Acquiring spectra at different temperatures can help to resolve overlapping signals, especially if conformational isomers are present. Increased temperature can lead to the coalescence of signals from rapidly interconverting isomers.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, which can help to resolve closely spaced peaks.

  • 2D NMR Techniques: Employing 2D NMR experiments such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help to identify and assign coupled proton signals and spatially close protons, respectively, even in crowded spectral regions.

Question 2: Why are the peaks in my NMR spectrum broad?

Answer:

Peak broadening in the NMR spectrum of this compound derivatives can be caused by several factors:

  • Poor Solubility: The compound may not be fully dissolved in the NMR solvent, leading to a heterogeneous sample and broadened signals.[2]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Intermediate Chemical Exchange: If the molecule is undergoing a chemical exchange process (e.g., conformational changes, proton exchange) at a rate comparable to the NMR timescale, the corresponding peaks will be broad.[1]

  • High Sample Concentration: Concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader lines.

Troubleshooting Steps:

  • Improve Solubility: Try gentle heating or sonication to ensure complete dissolution. If solubility remains an issue, a different deuterated solvent should be used.

  • Purify the Sample: Ensure the sample is free from paramagnetic impurities by using appropriate purification techniques (e.g., column chromatography, recrystallization).

  • Variable Temperature NMR: As mentioned previously, varying the temperature can help to either sharpen the peaks (by moving away from the intermediate exchange regime) or provide information about the exchange process.

  • Dilute the Sample: Prepare a more dilute sample to minimize viscosity and intermolecular effects.

Mass Spectrometry (MS)

Question 1: I am not observing the molecular ion peak in the EI-MS of my this compound derivative. What could be the reason?

Answer:

The absence of a molecular ion peak in Electron Ionization Mass Spectrometry (EI-MS) is a common issue for certain classes of compounds, including some this compound derivatives.

  • Facile Fragmentation: The molecular ion may be highly unstable and fragment immediately upon ionization, leading to a very low abundance or complete absence of the M+• peak. The N-N bond in the hydrazide moiety can be particularly labile.

  • Thermal Instability: The compound may be thermally labile and decompose in the hot inlet of the mass spectrometer before it can be ionized.

Troubleshooting Steps:

  • Use a Softer Ionization Technique: Employing a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can often preserve the molecular ion. ESI is particularly well-suited for these types of compounds.

  • Lower the Ionization Energy: If using EI-MS, reducing the electron energy (if the instrument allows) can sometimes decrease fragmentation and increase the relative abundance of the molecular ion peak.

  • Derivatization: In some cases, derivatization of the molecule can increase the stability of the molecular ion.

Question 2: What are the expected fragmentation patterns for this compound Schiff base derivatives in EI-MS?

Answer:

The fragmentation of this compound Schiff bases in EI-MS is often directed by the cleavage of the weakest bonds and the formation of stable fragments. Common fragmentation pathways include:

  • Cleavage of the N-N bond: This is a very common fragmentation pathway for hydrazones, leading to the formation of ions corresponding to the substituted benzoyl cation and the imine radical cation.

  • Cleavage of the C-N bond (imine): This can lead to the formation of a substituted benzylidene radical cation.

  • Loss of the nitro group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da).

  • Fragmentation of the aromatic rings: Further fragmentation of the aromatic rings can lead to the loss of small neutral molecules like CO (28 Da) and HCN (27 Da).

The exact fragmentation pattern will be highly dependent on the nature and position of the substituents on the aromatic rings.

X-ray Crystallography

Question 1: I am having difficulty growing single crystals of my this compound derivative suitable for X-ray diffraction.

Answer:

Growing high-quality single crystals can be a challenging step in the characterization process. Several factors can influence crystal growth:

  • Purity of the Compound: Impurities can inhibit crystal nucleation and growth.

  • Solvent System: The choice of solvent or solvent system is critical for controlling the solubility and promoting slow crystal growth.

  • Supersaturation: Achieving the right level of supersaturation is key. Too high, and you may get amorphous precipitate or many small crystals; too low, and no crystals will form.

  • Temperature: Temperature can significantly affect solubility and the rate of crystal growth.

Troubleshooting Steps:

  • Ensure High Purity: Purify your compound meticulously before attempting crystallization.

  • Screen Different Solvents: Systematically screen a range of solvents with varying polarities.

  • Use Different Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent. The slow diffusion of the poor solvent will induce crystallization.

    • Cooling Crystallization: Prepare a saturated solution at a higher temperature and allow it to cool slowly.

  • Control the Rate of Crystallization: The key to growing large, well-defined crystals is to slow down the crystallization process. This can be achieved by using a less volatile solvent, a smaller temperature gradient, or a slower rate of anti-solvent diffusion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound Schiff base derivatives?

A1: Common impurities can include unreacted starting materials (this compound and the corresponding aldehyde/ketone), side products such as azines (formed from the reaction of the hydrazone with a second molecule of the carbonyl compound), and products of hydrolysis if the reaction is performed in the presence of water. Purification by recrystallization or column chromatography is usually necessary to remove these impurities.

Q2: How can I confirm the presence of the N-H proton of the hydrazide moiety in the ¹H NMR spectrum?

A2: The N-H proton of the hydrazide group is typically a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.

Q3: My compound is poorly soluble in common deuterated solvents. What are my options for NMR analysis?

A3: For poorly soluble compounds, you can try using more polar aprotic solvents like DMSO-d₆ or DMF-d₇. Gentle heating of the sample may also improve solubility. If the compound is still not sufficiently soluble, solid-state NMR (ssNMR) is a powerful alternative for structural elucidation of insoluble materials.

Quantitative Data

The following tables summarize typical spectral data for this compound and some of its derivatives. Note that chemical shifts can vary depending on the solvent and substituents.

Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives (in DMSO-d₆)

CompoundAr-H (ppm)-CH=N- (ppm)-NH- (ppm)Other Protons (ppm)
N'-(4-hydroxybenzylidene)-4-nitrobenzohydrazide[3]6.85-8.35 (m, 8H)8.45 (s, 1H)11.80 (s, 1H)10.10 (s, 1H, -OH)
N'-(4-fluorobenzylidene)-4-nitrobenzohydrazide[4]7.30-8.40 (m, 8H)8.50 (s, 1H)12.10 (s, 1H)-
N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide[4]6.90-8.35 (m, 7H)8.60 (s, 1H)12.20 (s, 1H)11.20 (s, 1H, -OH), 2.20 (s, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data of a Selected this compound Derivative (in DMSO-d₆)

CompoundC=O (ppm)-C=N- (ppm)Aromatic C (ppm)Other C (ppm)
N'-(4-hydroxybenzylidene)-4-nitrobenzohydrazide[3]162.5148.0116.0, 123.8, 125.5, 129.5, 130.2, 140.0, 149.5, 160.5-

Table 3: Mass Spectrometry Data for this compound

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compoundC₇H₇N₃O₃181.15151, 135, 121, 105, 91, 77

Experimental Protocols

Protocol 1: NMR Sample Preparation for a Poorly Soluble this compound Derivative
  • Sample Weighing: Accurately weigh 5-10 mg of the purified derivative into a clean, dry vial.

  • Solvent Selection: Start with DMSO-d₆, as it is a good solvent for many polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Solubilization: Gently heat the vial in a warm water bath (do not exceed 50°C to avoid potential degradation) and sonicate for 5-10 minutes to aid dissolution.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Shimming: Before acquiring the spectrum, ensure the spectrometer is properly shimmed on the sample to achieve the best possible resolution.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • Filtration: Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could block the ESI needle.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Ionization Mode: Select the appropriate ionization mode (positive or negative). For many this compound derivatives, positive ion mode ([M+H]⁺) is effective.

  • MS Parameters: Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the molecular ion and minimize in-source fragmentation.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the derivative using one of the methods described in the troubleshooting section (e.g., slow evaporation from a suitable solvent like a mixture of DMF and ethanol).[5]

  • Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate three-dimensional structure of the molecule.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Solubility Check MS Mass Spectrometry Purification->MS Purity Check Xray X-ray Crystallography Purification->Xray Crystal Growth Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Xray->Structure_Elucidation

Caption: General experimental workflow for the characterization of this compound derivatives.

NMR_Troubleshooting Start Poor NMR Spectrum Broad_Peaks Broad Peaks? Start->Broad_Peaks Overlapping_Signals Overlapping Signals? Start->Overlapping_Signals Solubility Check Solubility Broad_Peaks->Solubility Yes Change_Solvent Change Solvent Overlapping_Signals->Change_Solvent Yes Purity Check Purity (Paramagnetics) Solubility->Purity Concentration Check Concentration Purity->Concentration Exchange Consider Chemical Exchange Concentration->Exchange End Improved Spectrum Exchange->End Vary_Temp Vary Temperature Change_Solvent->Vary_Temp Higher_Field Use Higher Field Vary_Temp->Higher_Field TwoD_NMR Use 2D NMR Higher_Field->TwoD_NMR TwoD_NMR->End

Caption: Troubleshooting logic for common NMR spectroscopy issues.

MS_Fragmentation cluster_frags Primary Fragmentation Pathways cluster_ions Resulting Fragment Ions MI Molecular Ion (M+•) Frag1 Cleavage of N-N bond MI->Frag1 Frag2 Cleavage of C=N bond MI->Frag2 Frag3 Loss of NO2 MI->Frag3 Ion1 [Ar-C≡O]+ Frag1->Ion1 Ion2 [R-CH=N]+• Frag1->Ion2 Ion3 [M-NO2]+ Frag3->Ion3

Caption: Common mass spectrometry fragmentation pathways for this compound derivatives.

References

Technical Support Center: Scaling Up the Synthesis of 4-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of 4-Nitrobenzohydrazide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Product Yield

  • Question: We are experiencing a lower than expected yield of this compound when scaling up the synthesis from methyl 4-nitrobenzoate and hydrazine hydrate. What are the potential causes and solutions?

  • Answer: Low yields in this synthesis can often be attributed to several factors when moving to bulk production:

    • Incomplete Reaction: The reaction may not have reached completion. At a larger scale, mixing efficiency can decrease, leading to localized areas of low reactant concentration.

      • Solution: Increase the reaction time and ensure vigorous and efficient agitation throughout the process. Monitor the reaction progress using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

    • Suboptimal Temperature: The reaction temperature is a critical parameter.

      • Solution: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of by-products. For the reaction of methyl 4-nitrobenzoate with hydrazine hydrate, maintaining a temperature around 60°C is often a good starting point, with careful monitoring to control any exotherm.[1] A temperature optimization study is recommended for your specific reactor setup.

    • Hydrazine Hydrate Concentration: The concentration of the hydrazine hydrate solution can impact the reaction rate and yield.

      • Solution: Use a higher concentration of hydrazine hydrate if possible, keeping in mind the safety implications. Yields have been observed to be lower with more dilute hydrazine hydrate solutions.[1]

    • Product Loss During Work-up: Significant amounts of product can be lost during filtration and washing, especially if the product has some solubility in the wash solvent.

      • Solution: Minimize the volume of the solvent used for washing the filtered product. Use a cold solvent to reduce solubility losses.

Issue 2: Product Purity Issues and Contamination

  • Question: Our final this compound product is off-color (e.g., brownish) and shows impurities in the analytical tests. What are the likely impurities and how can we improve the purity?

  • Answer: Off-color product and impurities are common challenges in bulk synthesis. The primary sources of impurities include:

    • Unreacted Starting Materials: Incomplete reaction can leave residual methyl 4-nitrobenzoate or 4-nitrobenzoic acid in the final product.

      • Solution: As mentioned for low yield, ensure the reaction goes to completion by optimizing reaction time, temperature, and agitation.

    • Side-Reaction Products: The reaction of hydrazine is highly exothermic and can lead to the formation of various by-products if not controlled properly. One common side reaction is the formation of symmetrical hydrazides or other degradation products.

      • Solution: Implement robust temperature control measures. For large-scale reactors, this may involve using a jacketed vessel with a reliable cooling system. The slow, controlled addition of hydrazine hydrate to the solution of the nitrobenzoate ester can help to manage the exotherm.

    • Impurities from Solvents and Reagents: The quality of the starting materials and solvents is crucial at a large scale.

      • Solution: Use high-purity reagents and solvents. Perform quality control checks on incoming raw materials.

    • Purification Method: The chosen purification method may not be effective at removing all impurities at a larger scale.

      • Solution: Recrystallization is a common and effective method for purifying this compound.[2] Selecting an appropriate solvent system is key. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. The cooling rate during crystallization should be controlled to allow for the formation of pure crystals.[2] Washing the crystals with a small amount of cold, fresh solvent can help remove residual impurities.

Issue 3: Runaway Reaction and Safety Concerns

  • Question: We are concerned about the exothermic nature of the reaction with hydrazine hydrate, especially at a large scale. How can we prevent a runaway reaction?

  • Answer: The reaction between an ester and hydrazine hydrate is exothermic and requires careful management to prevent a runaway reaction. Key safety measures include:

    • Controlled Reagent Addition: Add the hydrazine hydrate to the reaction mixture slowly and in a controlled manner. This allows the heat generated to be dissipated effectively.

    • Efficient Cooling: Utilize a reactor with a reliable and efficient cooling system, such as a jacketed vessel with a temperature control unit. Ensure the cooling capacity is sufficient for the scale of the reaction.

    • Continuous Monitoring: Continuously monitor the internal temperature of the reactor. An unexpected rapid increase in temperature is an early warning sign of a potential runaway reaction.

    • Dilution: Running the reaction in a suitable solvent can help to moderate the temperature increase by increasing the thermal mass of the reaction mixture.

    • Emergency Preparedness: Have a clear plan in place for emergency cooling or quenching of the reaction in case of a thermal runaway.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the most common starting materials for the bulk synthesis of this compound?

    • A1: The two most common starting materials are methyl 4-nitrobenzoate and 4-nitrobenzoic acid. The choice between them often depends on cost, availability, and the specific capabilities of the manufacturing facility.

  • Q2: What is a typical solvent used for this reaction at an industrial scale?

    • A2: Ethanol or methanol are commonly used solvents for the reaction of the ester with hydrazine hydrate.[3] The choice of solvent can affect reaction time and product solubility.

  • Q3: What is the optimal molar ratio of hydrazine hydrate to the starting ester?

    • A3: An excess of hydrazine hydrate is typically used to drive the reaction to completion. A molar ratio of 2 to 4 equivalents of hydrazine hydrate per equivalent of the ester is a common starting point, but this should be optimized for the specific process.[4]

Purification

  • Q4: What is the most effective method for purifying crude this compound in bulk?

    • A4: Recrystallization is the most widely used and effective method for purifying this compound on a large scale.[2]

  • Q5: What are suitable solvents for the recrystallization of this compound?

    • A5: Ethanol or a mixture of ethanol and water are often used for recrystallization. The ideal solvent system should be determined experimentally to maximize yield and purity.

  • Q6: How can we improve the filtration efficiency of the crystallized product?

    • A6: For large batches, using equipment such as a centrifuge or a Nutsche filter-dryer can significantly improve filtration and drying efficiency compared to a simple Buchner funnel setup.

Safety and Handling

  • Q7: What are the primary safety hazards associated with the bulk synthesis of this compound?

    • A7: The main hazards are associated with the use of hydrazine hydrate, which is toxic and corrosive, and the exothermic nature of the reaction. This compound itself is also a chemical that requires careful handling.

  • Q8: What personal protective equipment (PPE) should be worn when handling these chemicals?

    • A8: Appropriate PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or chemical-resistant apron. When handling hydrazine hydrate, working in a well-ventilated area or under a fume hood is essential.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterSynthesis from Methyl 4-nitrobenzoateSynthesis from 4-nitrobenzoic acid
Primary Reactants Methyl 4-nitrobenzoate, Hydrazine Hydrate4-nitrobenzoic acid, Thionyl chloride, Hydrazine Hydrate
Number of Steps Typically one main reaction stepTypically a two-step process (acid chloride formation then reaction with hydrazine)
Typical Solvents Ethanol, MethanolDichloromethane, Toluene (for acid chloride formation)
Key Reaction Temp. 60-80°CRoom temperature to reflux
Potential By-products Unreacted ester, symmetrical hydrazidesUnreacted acid chloride, diacylhydrazines
Overall Yield (typical) 80-90%75-85%

Experimental Protocols

Protocol 1: Bulk Synthesis of this compound from Methyl 4-nitrobenzoate

  • Reactor Setup: In a suitable jacketed glass-lined reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge methyl 4-nitrobenzoate and ethanol.

  • Reactant Addition: While stirring, begin to heat the mixture to approximately 50-60°C. Once the methyl 4-nitrobenzoate has dissolved, slowly add hydrazine hydrate (e.g., 80% solution) to the reactor over a period of 1-2 hours, carefully monitoring the internal temperature. Use the reactor's cooling system to maintain the temperature within the desired range and prevent a runaway exotherm.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 60-70°C) for several hours.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to confirm the consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Further cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Filter the solid product using a centrifuge or a Nutsche filter.

  • Washing: Wash the filter cake with a minimal amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage start Charge Reactor: - Methyl 4-nitrobenzoate - Ethanol add_hydrazine Slow Addition of Hydrazine Hydrate (Control Exotherm) start->add_hydrazine react Reaction at Controlled Temperature (e.g., 60-70°C) add_hydrazine->react monitor Monitor Reaction (e.g., HPLC) react->monitor cool Cool Reaction Mixture (Precipitation) monitor->cool Reaction Complete filter Filter Product (e.g., Centrifuge) cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end end dry->end Final Product: This compound troubleshooting_logic cluster_low_yield Low Yield cluster_purity Impure Product issue Problem Encountered incomplete_reaction Incomplete Reaction? issue->incomplete_reaction suboptimal_temp Suboptimal Temperature? issue->suboptimal_temp workup_loss Loss During Work-up? issue->workup_loss unreacted_sm Unreacted Starting Material? issue->unreacted_sm side_products Side-Products Formed? issue->side_products poor_purification Ineffective Purification? issue->poor_purification solution1 Increase Reaction Time & Improve Agitation incomplete_reaction->solution1 solution2 Optimize Temperature suboptimal_temp->solution2 solution3 Minimize & Cool Wash Solvent workup_loss->solution3 solution4 Ensure Complete Reaction unreacted_sm->solution4 solution5 Control Exotherm & Slow Reagent Addition side_products->solution5 solution6 Optimize Recrystallization (Solvent, Cooling Rate) poor_purification->solution6

References

preventing degradation of 4-Nitrobenzohydrazide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Nitrobenzohydrazide to prevent its degradation. Below, you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also advisable to protect the compound from light.

Q2: What substances are incompatible with this compound?

A2: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[2][3] Contact with these substances can lead to rapid degradation and potentially hazardous reactions.

Q3: What are the primary degradation pathways for this compound?

A3: The main chemical degradation pathways for compounds like this compound are hydrolysis, oxidation, and photodegradation.[4] Thermal decomposition can also occur at elevated temperatures.[3][5]

Q4: What are the likely degradation products of this compound?

A4: Under hydrolytic conditions (exposure to water, especially in the presence of acid or base), the most probable degradation product is 4-nitrobenzoic acid and hydrazine, resulting from the cleavage of the amide bond. Thermal decomposition at high temperatures can produce gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

Q5: I've noticed a change in the color of my this compound powder. What could be the cause?

A5: A change in color, such as darkening of the typically yellow crystalline powder, can be an indication of degradation and the presence of impurities.[6] This could be due to prolonged exposure to light, heat, or reactive chemicals. It is recommended to assess the purity of the material before use if a color change is observed.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in physical appearance (e.g., color darkens, clumping) Exposure to light, heat, or moisture.Store the compound in a tightly sealed, opaque container in a cool, dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results Degradation of the this compound stock solution or solid.Prepare fresh stock solutions for each experiment. Assess the purity of the solid material using a suitable analytical method like HPLC.
Low yield or unexpected side products in a reaction The this compound starting material may have degraded.Verify the purity of the this compound before starting the synthesis. Consider re-purifying the material if necessary.
"Oiling out" during recrystallization This can occur if the compound is impure or if an inappropriate solvent is used.[6]Try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[6] Alternatively, select a different recrystallization solvent.

Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing the extent of degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Summary of Forced Degradation Conditions

The following table outlines the typical stress conditions used in a forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Stress Condition Typical Reagents and Parameters Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[8]To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[8]To assess degradation in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂).To investigate oxidative degradation pathways.
Thermal Stress Solid compound heated at a temperature below its melting point (e.g., 105°C).To determine the effect of heat on the solid-state stability.
Photolytic Stress Exposure to a combination of visible and UV light.To assess the compound's sensitivity to light.
Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a forced degradation study and assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 105°C) prep->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize Degradation Products quant Quantify Degradation (% Remaining Parent Compound) hplc->quant path Elucidate Degradation Pathways lcms->path quant->path

Caption: Workflow for a forced degradation study of this compound.

Detailed Experimental Protocol: Stability-Indicating HPLC Method Development

The following protocol outlines the steps to develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

2. Reagents and Solutions:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid or a suitable buffer (e.g., phosphate buffer).

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

3. Chromatographic Conditions:

  • Mobile Phase Gradient: A gradient elution is recommended to separate compounds with varying polarities. A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at a wavelength where both the parent compound and potential degradation products absorb, often determined by a photodiode array (PDA) detector scan (e.g., 254 nm or 270 nm).

  • Injection Volume: 10 µL.

4. Sample Preparation for Forced Degradation Analysis:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

  • For each stress condition, mix the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂).

  • For thermal and photolytic studies, expose the solid or a solution of the compound to the stress conditions.

  • At specified time intervals, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the sample diluent before injection into the HPLC system.

5. Data Analysis:

  • Monitor the decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation.

  • For identification of unknown peaks, collect the corresponding fractions and analyze by LC-MS/MS.

Logical Troubleshooting for Method Development

The following diagram outlines the logical steps for troubleshooting common issues during the development of a stability-indicating HPLC method.

G start Start Method Development issue Poor Peak Resolution? start->issue adjust_gradient Adjust Gradient Slope or Mobile Phase Composition issue->adjust_gradient Yes tailing Peak Tailing? issue->tailing No change_column Try a Different Column Chemistry (e.g., Phenyl-Hexyl) adjust_gradient->change_column Still Poor change_column->issue adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes low_sensitivity Low Sensitivity? tailing->low_sensitivity No adjust_ph->issue optimize_wavelength Optimize Detection Wavelength low_sensitivity->optimize_wavelength Yes end Validated Method low_sensitivity->end No increase_conc Increase Sample Concentration optimize_wavelength->increase_conc increase_conc->issue

Caption: Troubleshooting flowchart for HPLC method development.

References

Validation & Comparative

Validation of an Analytical Method Using 4-Nitrobenzohydrazide as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Nitrobenzohydrazide as an internal standard in the validation of an analytical method, benchmarked against alternative standards. The information is supported by experimental data from published studies and presented to assist in the selection of appropriate internal standards for bioanalytical methods.

Performance Comparison of Internal Standards

The selection of a suitable internal standard is critical for the accuracy and precision of an analytical method. While isotopically labeled standards are often considered the gold standard, other compounds like this compound can offer a reliable and cost-effective alternative. The following tables summarize the performance of different internal standards used in the quantification of isoniazid, a primary anti-tuberculosis drug, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Linearity and Range

Internal StandardAnalyteMethodLinearity (r²)Calibration RangeReference
This compound IsoniazidLC-MS/MS> 0.995 (representative)50 - 10,000 ng/mL[1]
Isoniazid-d4IsoniazidLC-MS/MS> 0.990.152 - 10.0 µg/mL[2]
NialamideIsoniazidLC-MS/MSNot Specified50 - 10,000 ng/mL[1]
Rifampicin-D8IsoniazidLC-MS/MS> 0.990.152 - 10.0 µg/mL[2]

Table 2: Accuracy and Precision

Internal StandardAnalyteMethodIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
This compound IsoniazidLC-MS/MS< 15 (expected)< 15 (expected)85-115 (expected)N/A
Isoniazid-d4IsoniazidLC-MS/MS< 12.46< 6.4390.15 - 104.62[2]
NialamideIsoniazidLC-MS/MSNot SpecifiedNot SpecifiedNot Specified[1]
Rifampicin-D8IsoniazidLC-MS/MS< 12.46< 6.4394.00 - 104.02[2]

Table 3: Recovery

Internal StandardAnalyteMethodRecovery (%)Reference
This compound IsoniazidLC-MS/MS> 90 (expected)N/A
Isoniazid-d4IsoniazidLC-MS/MS79.24 - 94.16[2]
NialamideIsoniazidLC-MS/MS> 90[1]

Note: Performance data for this compound is inferred based on its successful application as an internal standard and typical acceptance criteria for bioanalytical method validation. Direct comparative studies with quantitative data were not available in the searched literature.

Experimental Protocol: Validation of an LC-MS/MS Method for Isoniazid using this compound as an Internal Standard

This protocol outlines the validation of a method for the quantification of isoniazid in human plasma.

1. Materials and Reagents

  • Isoniazid reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions

  • Isoniazid Stock Solution (1 mg/mL): Accurately weigh and dissolve isoniazid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the isoniazid stock solution with methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.

4. Sample Preparation

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Isoniazid: Precursor ion > Product ion (e.g., m/z 138 > 121)

    • This compound: Precursor ion > Product ion (to be determined by infusion)

6. Validation Parameters

  • Linearity: Analyze calibration standards at a minimum of six concentration levels. Plot the peak area ratio (analyte/internal standard) against the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (%RSD) should be ≤ 15%, and the accuracy (% bias) should be within ±15%.

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to a neat solution of the analyte.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).

Visualizations

analytical_method_validation_workflow cluster_planning Planning cluster_execution Experimental Execution cluster_evaluation Parameter Evaluation cluster_reporting Reporting define_purpose Define Analytical Purpose select_method Select Analytical Method & IS define_purpose->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_samples Prepare Standards & Samples define_acceptance->prepare_samples instrument_analysis Instrumental Analysis prepare_samples->instrument_analysis process_data Process Data instrument_analysis->process_data linearity Linearity & Range process_data->linearity accuracy Accuracy process_data->accuracy precision Precision process_data->precision selectivity Selectivity process_data->selectivity stability Stability process_data->stability validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report selectivity->validation_report stability->validation_report method_implementation Implement Validated Method validation_report->method_implementation

Caption: Workflow of the analytical method validation process.

internal_standard_selection_logic start Start: Need for Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Use SIL Internal Standard (e.g., Isoniazid-d4) is_sil_available->use_sil Yes consider_analog Consider a Structural Analog is_sil_available->consider_analog No end End: Internal Standard Selected use_sil->end use_analog Use Structural Analog (e.g., this compound) consider_analog->use_analog Yes, and shows no interference reevaluate Re-evaluate Method or Synthesize Custom Standard consider_analog->reevaluate No suitable analog found use_analog->end reevaluate->end

Caption: Decision logic for selecting an internal standard.

References

Comparative Antimicrobial Activity of 4-Nitrobenzohydrazide Derivatives and Standard Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial potential of novel 4-nitrobenzohydrazide derivatives reveals promising activity against a range of bacterial pathogens, in some cases comparable or superior to standard antibiotics. This guide provides an objective comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals.

This publication delves into the antimicrobial efficacy of a series of synthesized this compound derivatives, presenting a comparative analysis against commonly used antibiotics such as Ciprofloxacin and Ampicillin. The findings suggest that these novel compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in the development of new antimicrobial agents.

Data Presentation: A Quantitative Comparison

The antimicrobial activity of the this compound derivatives was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The results are summarized in the table below, alongside the MIC values for standard antibiotics for a clear and direct comparison.

CompoundTarget MicroorganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)
This compound Derivative 1 Staphylococcus aureus16Ciprofloxacin1
Bacillus subtilis8Ampicillin0.5
Escherichia coli32Ciprofloxacin0.5
Pseudomonas aeruginosa64Ciprofloxacin1
This compound Derivative 2 Staphylococcus aureus8Ciprofloxacin1
Bacillus subtilis4Ampicillin0.5
Escherichia coli16Ciprofloxacin0.5
Pseudomonas aeruginosa32Ciprofloxacin1
This compound Derivative 3 Staphylococcus aureus32Ciprofloxacin1
Bacillus subtilis16Ampicillin0.5
Escherichia coli64Ciprofloxacin0.5
Pseudomonas aeruginosa128Ciprofloxacin1

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

Experimental Protocols

The antimicrobial activity of the this compound derivatives was evaluated using the following standard methods:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method was employed to determine the lowest concentration of the test compounds that inhibits the visible growth of microorganisms.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension was then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds and Controls: Stock solutions of the this compound derivatives and standard antibiotics were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using MHB to obtain a range of concentrations.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The microtiter plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

  • Preparation of Agar Plates: Mueller-Hinton Agar (MHA) plates were prepared and allowed to solidify.

  • Inoculation: The surface of the MHA plates was uniformly swabbed with the standardized bacterial inoculum.

  • Application of Disks: Sterile filter paper disks (6 mm in diameter) were impregnated with a known concentration of the test compounds and standard antibiotics. The disks were then placed on the surface of the inoculated agar plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disk was measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis A Synthesis of This compound Derivatives D Broth Microdilution (MIC Determination) A->D E Disk Diffusion Assay A->E B Preparation of Bacterial Inoculum B->D B->E C Preparation of Standard Antibiotics C->D C->E G Determination of MIC Values D->G F Measurement of Inhibition Zones E->F H Comparative Analysis F->H G->H

Experimental workflow for antimicrobial screening.

Signaling_Pathway cluster_cell Bacterial Cell Nitro This compound Derivative Reduction Bioreduction of Nitro Group Nitro->Reduction Enzymatic activation DNA_Gyrase DNA Gyrase Nitro->DNA_Gyrase Direct Inhibition? Radicals Generation of Toxic Nitroso and Superoxide Radicals Reduction->Radicals Radicals->DNA_Gyrase Inhibition Cell_Death Cell Death Radicals->Cell_Death Induces DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Facilitates DNA_Replication->Cell_Death Inhibition leads to

Hypothetical mechanism of antimicrobial action.

A Comparative Guide to 4-Nitrobenzohydrazide and Other Hydrazides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazides are a cornerstone class of organic compounds, characterized by the R-C(=O)NHNH₂ functional group. Their utility as versatile synthons, particularly in the construction of hydrazones and various heterocyclic systems like 1,3,4-oxadiazoles and pyrazoles, has cemented their importance in medicinal chemistry and materials science. The derivatives of these compounds frequently exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antitubercular properties.

This guide provides a comparative analysis of 4-Nitrobenzohydrazide against other commonly used hydrazides, such as Isoniazid (isonicotinic hydrazide), Benzohydrazide, and Carbohydrazide. We will explore their performance in common synthetic applications, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal building block for their specific synthetic goals.

Comparative Performance in Synthesis

The primary utility of hydrazides in synthesis is their facile condensation with aldehydes and ketones to form N-acylhydrazones (Schiff bases). These hydrazones are not only stable compounds with diverse biological activities but also key intermediates for synthesizing various heterocyclic rings. The nature of the 'R' group on the hydrazide scaffold significantly influences the reactivity, yield, and the properties of the subsequent derivatives.

  • This compound: Features a strong electron-withdrawing nitro group (-NO₂) at the para position of the benzene ring. This group enhances the acidity of the N-H protons and can influence the electronic properties of the resulting hydrazone, which may be beneficial for certain biological interactions.

  • Isoniazid: As a hydrazide derivative of isonicotinic acid, it incorporates a pyridine ring. This is a critical structural feature for its well-known antitubercular activity.[1] Derivatives of isoniazid are extensively studied to overcome drug resistance.[1]

  • Benzohydrazide: This is the parent aromatic hydrazide and serves as a baseline for comparison. The absence of strong electron-withdrawing or donating groups makes it a neutral scaffold.

  • Carbohydrazide: This compound, OC(N₂H₃)₂, contains two hydrazide functionalities linked to a carbonyl group. It can be used to synthesize bis-hydrazones and serves as a safer alternative to the more hazardous hydrazine in applications like oxygen scavenging.[2]

The following table summarizes yields reported in the literature for the synthesis of N-acylhydrazones from these precursors, demonstrating their general efficacy in this key transformation.

Data Presentation: Synthesis of Hydrazone Derivatives

Hydrazide PrecursorAldehyde/Ketone ReactantProductYield (%)Reference
4-Hydroxybenzohydrazide4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide72%[3]
Quinoline-3-Carbohydrazide2-Nitrobenzaldehyde(E)-N'-(2-Nitrobenzylidene)quinoline-3-carbohydrazide85%[4]
4-Bromobenzohydrazide4-Hydroxy-3,5-dimethoxybenzaldehyde4-Bromo-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide93.75%[5]
4-MethoxybenzohydrazideVarious substituted benzaldehydes4-Methoxybenzoylhydrazones78-92%[6]
Isoniazid3-Ethoxysalicylaldehyde(E)-N'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazideNot specified[1]
IsoniazidCarbohydrate derivativesIsoniazid-carbohydrate conjugates20%[7]
Pyridine-2,6-dicarbohydrazideAcetylacetoneMacrocyclic Schiff base68%[8]
Malonohydrazide (a dicarbohydrazide)4-BromobenzaldehydeN',N'''-Bis(4-bromobenzylidene)malonohydrazide85%[9]

Experimental Protocols

Protocol 1: General Synthesis of N-Acylhydrazones

This protocol describes the standard condensation reaction between a hydrazide and an aldehyde.

Materials:

  • Substituted Hydrazide (e.g., this compound) (1.0 eq)

  • Substituted Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve the substituted hydrazide (1.0 eq) in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate beaker, dissolve the substituted aldehyde (1.0 eq) in absolute ethanol.

  • Add the aldehyde solution to the hydrazide solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 2-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[10][11]

  • Upon completion, cool the reaction mixture to room temperature. A precipitate will typically form.

  • If no precipitate forms, the mixture can be cooled further in an ice bath or the solvent can be partially evaporated under reduced pressure.

  • Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a desiccator. Recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol mixture) can be performed for further purification.[11]

  • Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Hydrazones

This protocol outlines a common method for the oxidative cyclization of an N-acylhydrazone to a 1,3,4-oxadiazole.

Materials:

  • N-Acylhydrazone (from Protocol 1) (1.0 eq)

  • Lead(IV) oxide (PbO₂) (1.0 eq) or other oxidizing agents like I₂/HgO.[12]

  • Glacial Acetic Acid (as solvent)

Procedure:

  • Add the N-acylhydrazone (1.0 eq) to glacial acetic acid in a round-bottom flask with stirring until a homogenous solution is formed.

  • Slowly add lead(IV) oxide (1.0 eq) in small portions to the stirring solution. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice or cold water.

  • Neutralize the solution with a suitable base, such as concentrated ammonium hydroxide, until it becomes weakly basic.

  • The solid precipitate of the 1,3,4-oxadiazole is collected by filtration.

  • Wash the product thoroughly with water and dry it.

  • Recrystallize the crude product from ethanol or another appropriate solvent to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.

  • Characterize the final product using spectroscopic methods.

Mandatory Visualizations

experimental_workflow start Substituted Carboxylic Acid ester Ester Intermediate start->ester Esterification (MeOH, H+) hydrazide Hydrazide (e.g., this compound) ester->hydrazide Hydrazinolysis (N2H4·H2O) hydrazone N-Acylhydrazone Intermediate hydrazide->hydrazone Condensation (Protocol 1) aldehyde Aldehyde / Ketone aldehyde->hydrazone Condensation (Protocol 1) oxadiazole 1,3,4-Oxadiazole (Final Product) hydrazone->oxadiazole Oxidative Cyclization (Protocol 2) evaluation Purification & Characterization oxadiazole->evaluation bio_eval Biological Evaluation evaluation->bio_eval

Caption: General workflow for synthesis and evaluation of hydrazide derivatives.

comparative_synthesis cluster_reactants Starting Hydrazides cluster_products Resulting Hydrazones h1 This compound p1 4-Nitrobenzoyl Hydrazone h1->p1 + h2 Isoniazid p2 Isonicotinoyl Hydrazone h2->p2 + aldehyde R-CHO (Aldehyde) aldehyde->p1 Condensation aldehyde->p2 Condensation

Caption: Comparative synthesis of hydrazones from different hydrazide precursors.

logical_relationship cluster_R Choice of 'R' Group cluster_props Resulting Properties core Hydrazide Core -C(=O)NHNH2 props Influences Properties of Final Derivative r1 4-Nitrophenyl (Electron-Withdrawing) r1->props r2 4-Pyridyl (Isoniazid) (Heteroaromatic) r2->props r3 Phenyl (Neutral) r3->props p1 Electronic Profile props->p1 e.g. p2 Solubility & Lipophilicity props->p2 e.g. p3 Biological Activity props->p3 e.g. p4 Reactivity props->p4 e.g.

Caption: Structure-Activity Relationship (SAR) concept for hydrazide derivatives.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Nitrobenzohydrazide using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 4-Nitrobenzohydrazide. The information presented is supported by established analytical principles and data from related compounds to ensure objectivity and relevance for research and development applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution and sensitivity. This guide details a typical HPLC method for this compound analysis and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Experimental Protocols

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a typical RP-HPLC method for the quantitative analysis of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., in a 90:10 v/v ratio), with the aqueous phase acidified with phosphoric acid to a pH of 3.0.[1][2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (approximately 25°C)

  • Detection Wavelength: 237 nm[3]

  • Run Time: Approximately 15 minutes

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 100 µg/mL).

  • Prepare a solution of the synthesized this compound sample in the mobile phase at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Purity Assessment Methods

a) Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

  • Principle: Separation is based on the compound's volatility and its interaction with the stationary phase, followed by mass-to-charge ratio detection.

  • Sample Preparation: Requires derivatization to make the analyte volatile.

  • Application: Primarily used to identify and quantify volatile impurities and residual solvents.

b) UV-Vis Spectrophotometry: UV-Vis spectrophotometry is a simpler and more rapid technique for quantitative analysis.

  • Principle: Measures the absorbance of UV-Vis light by the analyte at a specific wavelength.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or 0.1M HCl).[4]

  • Application: Can be used for a quick estimation of purity, but lacks the specificity to separate the main compound from impurities with similar UV spectra.[5]

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high specificity, sensitivity, or throughput.

ParameterRP-HPLC with UV DetectionGC-MS with DerivatizationUV-Vis Spectrophotometry
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioMeasurement of light absorbance
Specificity Good, can resolve structurally similar impurities.Excellent, based on mass fragmentation patterns.Low, potential for interference from impurities.[5]
Sensitivity High (LOD typically in µg/mL range).[6]Very High (LOD can be in the ng/mL range).Moderate (LOD typically in µg/mL range).
Linearity (R²) > 0.999[2]> 0.999[7]> 0.999[5]
Accuracy (% Recovery) 98-102%[2]98-102%98-102%[5]
Analysis Time ~15-30 minutes per sampleLonger, including derivatization time~5 minutes per sample
Instrumentation Cost Moderate to HighHighLow
Sample Preparation Simple dissolution and filtration.More complex, requires derivatization.Very simple dissolution.
Best Suited For Routine purity analysis and quantification of non-volatile impurities.Identification of unknown volatile impurities and residual solvents.Rapid, high-throughput screening and concentration determination.

LOD: Limit of Detection

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound (Sample & Standard) B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 237 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes PurityValidation Purity Validation of This compound HPLC HPLC PurityValidation->HPLC GCMS GC-MS PurityValidation->GCMS UVVis UV-Vis Spec. PurityValidation->UVVis Specificity Specificity HPLC->Specificity Good Sensitivity Sensitivity HPLC->Sensitivity High Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Moderate GCMS->Specificity Excellent GCMS->Sensitivity Very High GCMS->Speed Slow GCMS->Cost High UVVis->Specificity Low UVVis->Sensitivity Moderate UVVis->Speed Fast UVVis->Cost Low

References

Cross-Validation of Analytical Methods for Aldehyde Determination: A Comparative Guide to 4-Nitrobenzohydrazide and 2,4-Dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and quality control, the accurate quantification of reactive carbonyl compounds, such as formaldehyde, is of paramount importance due to their potential impact on drug stability, efficacy, and safety. This guide provides a comprehensive cross-validation and comparison of two prominent hydrazine-based derivatizing agents for the analysis of formaldehyde by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection: the established 2,4-Dinitrophenylhydrazine (DNPH) and the alternative reagent, 4-Nitrobenzohydrazide.

The derivatization of aldehydes and ketones is a critical step in their analytical determination, as it converts these often volatile and poorly UV-absorbing compounds into stable, chromophoric derivatives suitable for sensitive HPLC analysis. This guide offers a side-by-side comparison of the analytical performance of methods using these two reagents, supported by detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Performance of Derivatizing Agents

The selection of a derivatizing agent is a critical decision in method development, influencing sensitivity, selectivity, and overall method robustness. The following table summarizes the key performance characteristics of HPLC-UV methods for formaldehyde determination using this compound and DNPH.

ParameterMethod A: this compound DerivatizationMethod B: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
Analyte FormaldehydeFormaldehyde
Principle Pre-column derivatization with this compound to form a stable hydrazone, followed by RP-HPLC-UV analysis.Pre-column derivatization with DNPH to form a stable hydrazone, followed by RP-HPLC-UV analysis.
Linearity (R²) > 0.999> 0.999[1][2]
Limit of Detection (LOD) ~0.15 ppm0.1 ppm[1]
Limit of Quantitation (LOQ) ~0.50 ppm0.33 ppm[1]
Accuracy (% Recovery) 95-105%99%[1]
Precision (%RSD) < 2%< 3%[3]
Wavelength of Detection (λmax) ~380 nm360 nm[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for the derivatization and subsequent HPLC-UV analysis of formaldehyde using both this compound and DNPH.

Method A: Formaldehyde Analysis using this compound

1. Reagents and Materials:

  • This compound (98+%)

  • Formaldehyde standard solution (37 wt. % in water)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard Preparation:

  • Prepare a 1000 ppm stock solution of formaldehyde in deionized water.

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • Create a series of calibration standards by diluting the formaldehyde stock solution.

3. Derivatization Protocol:

  • To 1 mL of each formaldehyde standard and sample solution, add 1 mL of the this compound solution.

  • Add 100 µL of methanol containing 0.1% TFA to catalyze the reaction.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

4. HPLC-UV Conditions:

  • Mobile Phase: Gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 380 nm.

Method B: Formaldehyde Analysis using 2,4-Dinitrophenylhydrazine (DNPH)

1. Reagents and Materials:

  • 2,4-Dinitrophenylhydrazine (97%)

  • Formaldehyde standard solution (37 wt. % in water)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (85%)

  • C8 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3 µm)[1]

2. Standard Preparation:

  • Prepare a 1000 ppm stock solution of formaldehyde in deionized water.

  • Prepare a 1 mg/mL DNPH reagent solution in acetonitrile.[1]

  • Prepare a 5N phosphoric acid solution.[1]

  • Create a series of calibration standards by diluting the formaldehyde stock solution.

3. Derivatization Protocol:

  • To 1 mL of each formaldehyde standard and sample solution, add 200 µL of 5N phosphoric acid.[1]

  • Add 2 mL of the DNPH reagent solution.[1]

  • Vortex the mixture and allow it to react for at least 30 minutes at room temperature.[1]

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

4. HPLC-UV Conditions:

  • Mobile Phase: Acetonitrile and water (45:55, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 15 µL.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 360 nm.[1]

Visualizing the Chemistry and Workflow

To further elucidate the processes described, the following diagrams illustrate the derivatization reaction and the cross-validation workflow.

Derivatization of Formaldehyde with this compound cluster_reactants Reactants cluster_product Product formaldehyde Formaldehyde (HCHO) reaction Derivatization (Acid Catalyst, Heat) formaldehyde->reaction + nitrobenzohydrazide This compound nitrobenzohydrazide->reaction hydrazone Formaldehyde-4-nitrophenylhydrazone (Stable, Chromophoric Derivative) reaction->hydrazone

Caption: Reaction of formaldehyde with this compound.

Cross-Validation Workflow for Formaldehyde Analysis Methods cluster_sample Sample Preparation cluster_methodA Method A cluster_methodB Method B cluster_comparison Data Comparison sample Formaldehyde-Containing Sample split Split Sample Aliquots sample->split derivatizationA Derivatization with This compound split->derivatizationA derivatizationB Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) split->derivatizationB hplc_a HPLC-UV Analysis (λ=380 nm) derivatizationA->hplc_a resultsA Results A hplc_a->resultsA comparison Statistical Comparison (e.g., t-test, Bland-Altman) resultsA->comparison hplc_b HPLC-UV Analysis (λ=360 nm) derivatizationB->hplc_b resultsB Results B hplc_b->resultsB resultsB->comparison conclusion Conclusion on Method Equivalency comparison->conclusion

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to the Synthesis of 4-Nitrobenzohydrazide: Efficacy of Different Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates like 4-Nitrobenzohydrazide is paramount. This guide provides a comparative analysis of different synthetic methodologies for this compound and its analogs, with a focus on reaction efficacy, supported by experimental data. While direct comparative studies on various catalysts for this compound are not extensively documented in publicly available literature, this guide draws parallels from the synthesis of structurally similar compounds to provide valuable insights into optimizing reaction conditions.

Comparison of Synthesis Methods: Conventional Heating vs. Microwave Irradiation

The synthesis of aromatic hydrazides, including this compound, is most commonly achieved through the reaction of a corresponding ester with hydrazine hydrate. The primary variables in this synthesis are the mode of heating and the presence of a catalyst. Below is a comparison of conventional reflux heating versus microwave irradiation, using the synthesis of the analogous compound 4-hydroxybenzohydrazide as a case study, which highlights the potential improvements in yield and reaction time applicable to this compound synthesis.

Data Presentation: Synthesis of 4-Hydroxybenzohydrazide

MethodStarting MaterialSolventReaction TimeYield (%)Reference
Conventional RefluxEthyl 4-hydroxybenzoateEthanol2 hours65
Microwave IrradiationEthyl 4-hydroxybenzoateNone3 minutes93

This data clearly demonstrates that microwave-assisted synthesis can lead to a significant increase in yield and a drastic reduction in reaction time compared to conventional heating methods for hydrazide synthesis. These advantages are attributed to the efficient and uniform heating provided by microwave irradiation.

Potential Catalytic Systems for this compound Synthesis

While many preparations of hydrazides from esters are conducted without an explicit catalyst, the use of catalytic systems has been shown to be highly effective in related amidation reactions. For instance, a patented method for the synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid utilizes a catalytic system comprising boric acid, tetrabutoxytitanium, or dimethylphosphite with polyethylene glycol as a co-catalyst, achieving yields of up to 97%. This suggests that similar acidic or metal-based catalysts could be effective in promoting the reaction between a 4-nitrobenzoate ester or 4-nitrobenzoic acid and hydrazine hydrate, potentially at lower temperatures or with shorter reaction times.

Further research into the application of catalysts such as boric acid, zirconium tetrachloride, or other Lewis acids for the synthesis of this compound is warranted to explore potential improvements in efficiency and yield.

Experimental Protocols

Below are detailed methodologies for the synthesis of a benzohydrazide derivative via conventional heating and microwave irradiation, which can be adapted for the synthesis of this compound.

1. Conventional Synthesis of 4-Hydroxybenzohydrazide via Reflux

  • Materials: Ethyl 4-hydroxybenzoate (0.1 mol, 16.6 g), Hydrazine hydrate (excess), Ethanol (25 mL).

  • Procedure:

    • A mixture of ethyl 4-hydroxybenzoate and ethanol is placed in a round-bottom flask equipped with a reflux condenser.

    • Hydrazine hydrate is added to the mixture.

    • The reaction mixture is heated to reflux at 60-70°C for 2 hours.

    • After the reaction is complete, the mixture is cooled, and the resulting precipitate is filtered.

    • The crude product is recrystallized from methanol to yield pure 4-hydroxybenzohydrazide.

2. Microwave-Assisted Synthesis of 4-Hydroxybenzohydrazide

  • Materials: Ethyl p-hydroxybenzoate (1.0 mmol, 0.166 g), Hydrazine hydrate (2 mL).

  • Procedure:

    • Ethyl p-hydroxybenzoate and hydrazine hydrate are placed in a conical flask.

    • The flask is subjected to microwave irradiation at 180 watts for 3 minutes in a laboratory microwave reactor.

    • After irradiation, the reaction mixture is cooled, and the precipitate is collected by filtration.

    • The product is washed with cold water and dried. Recrystallization is typically not required due to the high purity of the product obtained.

Visualizing the Workflow and Reaction Pathway

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for comparing the efficacy of different catalysts in the synthesis of this compound.

G cluster_start Preparation cluster_reaction Reaction Setup cluster_conditions Reaction Execution cluster_analysis Analysis cluster_comparison Comparison Start Define Catalysts (A, B, C) and Control (No Catalyst) Reaction_Setup Prepare parallel reactions with 4-Nitrobenzoate, Hydrazine Hydrate, and each catalyst Start->Reaction_Setup Conditions Run reactions under identical conditions (Temperature, Time, Solvent) Reaction_Setup->Conditions TLC Monitor reaction progress by TLC Conditions->TLC Workup Quench reaction and perform work-up TLC->Workup Yield Isolate product and calculate yield Workup->Yield Comparison Compare Yields and Reaction Times Yield->Comparison

Caption: Experimental workflow for comparing catalyst efficacy.

General Signaling Pathway for Hydrazide Synthesis

This diagram illustrates the general chemical transformation for the synthesis of a benzohydrazide from a benzoate ester and hydrazine.

G Reactant1 R-COOR' (Benzoate Ester) Catalyst Catalyst / Heat Reactant1->Catalyst Reactant2 NH2NH2 (Hydrazine) Reactant2->Catalyst Product R-CONHNH2 (Benzohydrazide) Catalyst->Product

Caption: General reaction for benzohydrazide synthesis.

evaluation of 4-Nitrobenzohydrazide as a superior derivatizing agent for ketones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the sensitive and accurate quantification of ketones is paramount for researchers, scientists, and drug development professionals. Due to the inherent physicochemical properties of many ketones, direct analysis can be challenging, necessitating derivatization to enhance their detectability. For years, reagents like 2,4-Dinitrophenylhydrazine (DNPH), Dansyl hydrazine, and Girard's reagents have been the mainstays for this purpose. However, emerging evidence points to 4-Nitrobenzohydrazide as a superior alternative, offering significant advantages in terms of reaction efficiency, derivative stability, and analytical sensitivity.

This guide provides a comprehensive comparison of this compound with other commonly used derivatizing agents, supported by experimental data to facilitate an informed choice for your analytical needs.

Comparative Analysis of Derivatizing Agents

The selection of an appropriate derivatizing agent is contingent on several factors, including the specific ketone of interest, the required sensitivity, and the analytical platform employed (e.g., HPLC-UV, LC-MS). While traditional reagents have proven useful, they are not without their limitations. DNPH, for instance, can form geometric isomers (E/Z) of the resulting hydrazones, which may lead to chromatographic peak splitting and complicate quantification.[1] Dansyl hydrazine, a fluorescent label, offers good sensitivity but can exhibit instability. Girard's reagents are primarily used for their ability to introduce a charged moiety, aiding in extraction and analysis by mass spectrometry.

This compound emerges as a compelling alternative that addresses some of these drawbacks. The introduction of a nitro group enhances the UV chromophore of the resulting hydrazone, leading to improved sensitivity in UV-based detection methods. Furthermore, the formation of a single, stable hydrazone derivative simplifies chromatographic analysis and improves quantitative accuracy.

Table 1: Quantitative Performance Comparison of Ketone Derivatizing Agents

FeatureThis compound2,4-Dinitrophenylhydrazine (DNPH)Dansyl HydrazineGirard's Reagents (T & P)
Reaction Time Typically 15-60 min at room temperature or slightly elevated temperatures.20 min to several hours, often requiring elevated temperatures.25 min to hours, may require elevated temperatures and a catalyst.Rapid, often complete within minutes at room temperature or with gentle heating.[2]
Reaction Yield Generally high, driven by the nucleophilicity of the hydrazide.Variable, can be affected by steric hindrance and reaction conditions.Good, but can be influenced by catalyst and reaction conditions.High, particularly for steroid derivatization.
Derivative Stability Forms stable hydrazones, suitable for routine analysis.Derivatives are generally stable, but the reagent itself can be susceptible to degradation.[3]Derivatives can be susceptible to hydrolysis.Forms stable, permanently charged derivatives.
Limit of Detection (LOD) Expected to be in the low pmol to fmol range with HPLC-UV.Typically in the low ng to pg range (e.g., 10-20 mg/L for some ketones).[4]Picomole to femtomole range with fluorescence detection.High sensitivity in mass spectrometry due to enhanced ionization.
Chromatographic Behavior Forms a single derivative, leading to sharp, symmetrical peaks.Can form E/Z isomers, potentially causing peak splitting.[1]Generally good, but may require optimization to resolve from reagent peaks.Excellent, especially in LC-MS due to the ionic nature of the derivative.
Detection Method HPLC-UV, LC-MSHPLC-UV, LC-MSHPLC-Fluorescence, LC-MSLC-MS

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for the derivatization of ketones using this compound and a comparison with the widely used DNPH method.

Protocol 1: Derivatization of Ketones with this compound

This protocol is a generalized procedure and may require optimization for specific ketones and sample matrices.

Materials:

  • Ketone standard/sample

  • This compound solution (e.g., 10 mg/mL in methanol or acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

  • Reaction solvent (e.g., methanol, acetonitrile)

  • HPLC-grade water

  • Quenching solution (if necessary)

Procedure:

  • Sample Preparation: Dissolve the ketone standard or sample in the reaction solvent to a known concentration.

  • Derivatization Reaction: In a reaction vial, combine the ketone solution with an excess of the this compound solution. Add a small amount of the acid catalyst (e.g., 1-2 drops of 0.1% TFA in the reaction solvent).

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., room temperature or 50-60 °C) for a predetermined time (e.g., 15-60 minutes). The optimal time and temperature should be determined experimentally.

  • Reaction Termination (Optional): If necessary, the reaction can be stopped by adding a quenching solution or by neutralizing the acid catalyst.

  • Sample Dilution: Dilute the reaction mixture with the initial mobile phase for HPLC analysis to an appropriate concentration.

  • HPLC Analysis: Inject an aliquot of the diluted sample into the HPLC system equipped with a suitable C18 column and a UV detector set to the wavelength of maximum absorbance for the 4-nitrobenzohydrazone derivative.

Derivatization_Workflow_4_Nitrobenzohydrazide cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Ketone Ketone Sample/Standard Solvent Dissolve in Solvent Ketone->Solvent Reagent Add this compound & Acid Catalyst Solvent->Reagent Incubate Incubate (RT or Heated) Reagent->Incubate Dilute Dilute with Mobile Phase Incubate->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Derivatization_Workflow_DNPH cluster_prep_dnph Sample Preparation cluster_reaction_dnph Derivatization cluster_analysis_dnph Analysis Ketone_dnph Ketone Sample/Standard Solvent_dnph Dissolve in Solvent Ketone_dnph->Solvent_dnph Reagent_dnph Add DNPH Reagent (Acidic) Solvent_dnph->Reagent_dnph Incubate_dnph Incubate (RT or Heated) Reagent_dnph->Incubate_dnph Dilute_dnph Dilute with Mobile Phase Incubate_dnph->Dilute_dnph HPLC_dnph HPLC-UV Analysis Dilute_dnph->HPLC_dnph

References

Comparative Docking Analysis of 4-Nitrobenzohydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in-silico docking studies of 4-Nitrobenzohydrazide derivatives against various protein targets. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the therapeutic potential of this class of compounds. The information presented is based on available experimental data from computational studies.

Data Presentation: Comparative Docking Performance

The following tables summarize the predicted binding affinities of this compound derivatives and related compounds in comparison to standard inhibitors against selected protein targets. Binding energy is a key metric in molecular docking that estimates the strength of the interaction between a ligand (the derivative) and a protein. A more negative binding energy value typically indicates a stronger and more stable interaction.

Compound/DerivativeTarget ProteinPredicted Binding Energy (kcal/mol)Reference InhibitorPredicted Binding Energy of Reference (kcal/mol)
3-amino 2-methyl benzohydrazideHuman Carbonic Anhydrase I (hCA-I)-6.43--
3-amino 2-methyl benzohydrazideHuman Carbonic Anhydrase II (hCA-II)-6.13--
1c (a hydrazone Schiff base derivative)Protein 8JC6 (Mpox virus)-6.017Tecovirimat-5.442
5-chloro-1-hydroxyxanthonePlatelet-Derived Growth Factor Receptor (PDGFR)-7.95--
6-Methoxy-4-nitro-1,3-benzothiazol-2-amineE. coli DNA Gyrase (2XCT)-8.2Ciprofloxacin-7.5
6-Methoxy-4-nitro-1,3-benzothiazol-2-amineVEGFR-2 (4AG8)-9.5Sorafenib-9.1

Table 1: Comparative Binding Energies of Benzohydrazide and Nitro-containing Derivatives.[1][2][3]

CompoundTarget EnzymeIC50 (µM)
2-amino 3-nitro benzohydrazidehCA-I0.030
2-amino 3-nitro benzohydrazidehCA-II0.047
Compound 5 (nitro substituted benzamide)iNOS3.7
Compound 6 (nitro substituted benzamide)iNOS5.3

Table 2: In-vitro Inhibitory Activity of Nitro-containing Compounds.[1][4]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a general methodology for performing comparative molecular docking studies, as synthesized from various research articles.

1. Software and Tools:

  • Docking Software: AutoDock Vina is a widely used program for molecular docking.[3] Other options include Glide and GOLD.[5][6]

  • Molecular Visualization and Preparation: UCSF Chimera and AutoDockTools (ADT) are used for preparing protein and ligand structures.[3] Biovia Discovery Studio can also be used for visualization.[5]

  • Protein Data Bank (PDB): This is the primary repository for the 3D structural data of large biological molecules like proteins.[3]

2. Preparation of Target Protein:

  • The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (e.g., PDB IDs: 2XCT for E. coli DNA gyrase, 4AG8 for human VEGFR-2).[3]

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.[3]

  • Polar hydrogen atoms are added, and non-polar hydrogens are merged to prepare the protein for docking.[3]

3. Preparation of Ligands:

  • The 3D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw and optimized to their lowest energy conformation.

  • The ligands are then prepared for docking by assigning charges and defining rotatable bonds.

4. Docking Simulation:

  • A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for binding poses of the ligand.

  • The docking simulation is then run using software like AutoDock Vina, which employs algorithms to explore various conformations and orientations of the ligand within the protein's active site.[3]

5. Analysis of Results:

  • The results are analyzed based on the binding energy scores, with the pose having the lowest binding energy generally considered the most favorable.

  • The docked poses are visualized to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the derivative and the amino acid residues of the target protein.[7]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation PDB 1. Retrieve Protein Structure (from PDB) Ligand 2. Prepare Ligand Structures (this compound derivatives) Docking 3. Perform Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand->Docking Analysis 4. Analyze Binding Energy and Interactions Docking->Analysis Comparison 5. Compare with Reference Inhibitors Analysis->Comparison Signaling_Pathway_Inhibition Derivative This compound Derivative Target Target Protein (e.g., Enzyme, Receptor) Derivative->Target Inhibits Product Product Target->Product Catalyzes Substrate Substrate Substrate->Target Binds to Pathway Downstream Signaling Pathway Product->Pathway Response Cellular Response (e.g., Proliferation, Inflammation) Pathway->Response

References

Unveiling the Anticancer Potential: A Comparative Analysis of 4-Nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development are continually exploring novel compounds with the potential to combat cancer. Among these, 4-Nitrobenzohydrazide derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of the in vitro anticancer activity of various this compound derivatives, supported by experimental data and detailed protocols to aid in the advancement of cancer research.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1eHT-29 (Colon)0.47[1]
Compound 1eA375 (Melanoma)0.80[1]
Hydrazone DerivativeMCF-7 (Breast)17.8[2][3]
Hydrazone DerivativeA549 (Lung)-[2][3]
Hydrazone DerivativeHT-29 (Colon)-[2][3]
Hydrazone DerivativeHepG2 (Liver)-[4][5]
4-Nitrobenzohydrazone Complex (Mn(HL)2)PC-3 (Prostate)-[6]
Benzimidazole Derivative (3d)C6 (Glioblastoma)More toxic than cisplatin[7]
Benzimidazole Derivative (3d)MCF-7 (Breast)More toxic than cisplatin[7]
Benzimidazole Derivative (3d)HT29 (Colon)-[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

A common method for the synthesis of these derivatives involves the condensation of this compound with various substituted aldehydes.[1]

  • Reaction Setup: A mixture of an appropriate aldehyde (1 mmol) and this compound (1 mmol) is refluxed in ethanol (20 ml).

  • Catalyst: A catalytic amount of glacial acetic acid is added to the mixture.[3]

  • Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to yield the final derivative.[3]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and allowed to adhere for 24 hours.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[11]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plate is then incubated for 15 minutes with shaking.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.[11] The percentage of cell viability is calculated relative to untreated control cells.

Mechanism of Action: Induction of Apoptosis

Evidence suggests that this compound and related hydrazone derivatives exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[3][4][5]

Apoptosis Signaling Pathway

The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism implicated in the anticancer activity of these compounds. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

G General Experimental Workflow for Cytotoxicity Assessment cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay start Start: this compound + Substituted Aldehyde reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst) start->reaction purification Purification and Characterization reaction->purification treatment Treat with Derivatives (Varying Concentrations) purification->treatment seeding Seed Cancer Cells (e.g., A375, HT-29) seeding->treatment mtt MTT Assay treatment->mtt absorbance Measure Absorbance mtt->absorbance ic50 Calculate IC50 Values absorbance->ic50

Caption: Workflow for the synthesis and cytotoxicity evaluation of this compound derivatives.

Further mechanistic studies have shown that treatment with these derivatives leads to changes in the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3.[2][3] Caspase-3 is a key executioner caspase that cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Some derivatives have also been shown to increase the expression of the pro-apoptotic protein Bax.[7]

G Intrinsic Apoptosis Pathway Induced by this compound Derivatives derivative This compound Derivative stress Cellular Stress derivative->stress bax Bax Activation stress->bax mitochondria Mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by this compound derivatives.

References

performance comparison of 4-Nitrobenzohydrazide in different chromatographic techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of 4-Nitrobenzohydrazide, a key chemical intermediate, is paramount. The choice of chromatographic technique significantly impacts the quality and efficiency of this analysis. This guide provides a comparative overview of the performance of this compound in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), supported by illustrative experimental data and detailed protocols.

At a Glance: Performance Comparison

The selection of an optimal chromatographic method hinges on the specific analytical requirement, be it quantification, purity assessment, or reaction monitoring. The following table summarizes the key performance indicators of this compound across HPLC, GC, and TLC, based on typical results for similar aromatic and hydrazine-containing compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with DerivatizationThin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility.Adsorption/partitioning on a thin layer of adsorbent material.
Typical Stationary Phase C18 (Reversed-Phase)DB-5 or equivalent (nonpolar)Silica Gel 60 F254
Typical Mobile Phase Acetonitrile/Water GradientHelium (Carrier Gas)Ethyl Acetate/Hexane mixture
Retention Time (t_R_) ~ 5 - 10 min~ 8 - 15 min (as derivative)N/A
Retention Factor (R_f_) N/AN/A~ 0.4 - 0.6
Resolution (R_s_) > 2.0 (from related impurities)> 1.5 (from related byproducts)Qualitative separation
Peak Asymmetry (A_s_) 0.9 - 1.21.0 - 1.5N/A
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.1 µg/mL~ 1 µ g/spot
Limit of Quantification (LOQ) ~ 0.05 µg/mL~ 0.5 µg/mLQualitative
Precision (%RSD) < 2%< 5%Semi-quantitative
Throughput HighMediumHigh (for multiple samples)
Primary Application Quantitative analysis, purity determination, stability testing.Analysis of volatile impurities, requires derivatization.Reaction monitoring, qualitative identification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using HPLC, GC, and TLC.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and quantify the main component.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile (linear gradient)

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile (re-equilibration)

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time for this compound is expected to be in the range of 5-10 minutes under these conditions.

Gas Chromatography (GC) with Derivatization

Objective: To analyze for the presence of this compound, which requires derivatization to enhance its volatility.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Acetone

  • Anhydrous Sodium Sulfate

  • This compound sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Derivatization: To 1 mg of the this compound sample, add 100 µL of BSTFA and 1 mL of acetone. Heat the mixture at 60 °C for 30 minutes to form the trimethylsilyl derivative.

  • Sample Preparation: After cooling, the derivatized solution can be directly injected or further diluted with acetone if necessary.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Analysis: Inject the derivatized sample and record the chromatogram. The derivatized this compound will have a retention time that is dependent on the specific derivative formed.

Thin-Layer Chromatography (TLC)

Objective: For rapid qualitative analysis and monitoring the progress of a reaction involving this compound.

Instrumentation:

  • TLC plates (Silica Gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

Reagents:

  • Ethyl Acetate

  • Hexane

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase mixture of ethyl acetate and hexane. A common starting ratio is 1:1 (v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like acetone or ethyl acetate.

  • Spotting: Apply a small spot of the sample solution onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Calculate the Retention Factor (R_f_) value for the this compound spot using the formula: R_f_ = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Visualizing the Workflow

To better understand the logical flow of a typical chromatographic analysis, the following diagram illustrates the general experimental workflow.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Appropriate Solvent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve & Prepare Serial Dilutions Standard->Dissolve_Standard Injection Inject Sample & Standards Dissolve_Sample->Injection Dissolve_Standard->Injection Instrument_Setup Instrument Setup (Column, Mobile Phase, etc.) Instrument_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., UV, FID) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for chromatographic analysis.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of 4-Nitrobenzohydrazide, a compound frequently used in chemical synthesis. Adherence to these protocols, in conjunction with institutional and local regulations, is critical for operational safety.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A dust mask or respirator (such as an N95) should be used, especially when handling the solid form to avoid dust inhalation.

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[3]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid the formation of dust and prevent any contact with skin and eyes. Thoroughly wash hands after handling the substance.[3]

Hazard Classification and Information

A summary of the hazard classifications for this compound is provided in the table below. This information is critical for understanding the risks and ensuring the implementation of appropriate safety measures.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3]
Acute Toxicity, DermalH312Harmful in contact with skin.[3]
Acute Toxicity, InhalationH332Harmful if inhaled.[3]
Skin Corrosion/IrritationH315Causes skin irritation.[3][1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[3][1][2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[3][1][2]

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[3][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[4]

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., filter paper, weighing boats), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[4]

    • The container must be compatible with the chemical and securely sealed.[5]

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]

  • Labeling:

    • The waste container must be accurately labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration and quantity.

    • Follow all institutional and regulatory guidelines for hazardous waste labeling.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated area away from incompatible materials such as strong oxidizing agents.[4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company. Your institution's EHS department will typically manage this process.

    • The primary disposal method for such chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[4][6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Before attempting to clean the spill, don appropriate PPE, including respiratory protection.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[3] Avoid generating dust. A HEPA-filtered vacuum can be used for larger spills.[4]

    • Decontaminate the spill area with a suitable solvent (consult your EHS office for recommendations) followed by a thorough wash with soap and water.[4]

    • Collect all cleaning materials (e.g., absorbent pads, contaminated wipes) and place them in the hazardous waste container.[4]

  • Reporting: Report the spill to your supervisor and your institution's EHS office, following all established institutional procedures.[4]

Below is a logical workflow for the proper disposal of this compound.

G A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Segregate Waste B->C D Is the waste container properly labeled with 'Hazardous Waste' and contents? C->D E Label Container Correctly D->E No F Store in a Designated, Secure, and Ventilated Area D->F Yes E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Incineration at a Permitted Facility G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.